Alisol F 24-acetate
Description
Properties
IUPAC Name |
[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23?,26?,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYQAKZMXFEFB-BTEWYCRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H](C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alisol F 24-Acetate Biosynthesis Pathway: A Technical Guide for Researchers
Executive Summary
Alisol F 24-acetate, a protostane-type triterpenoid (B12794562) isolated from the rhizomes of Alisma species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating findings from transcriptomic analysis and metabolite profiling. While the complete enzymatic cascade has not been fully elucidated, this document outlines the proposed pathway, highlights key candidate genes, and provides detailed experimental protocols for their functional characterization. This guide is intended to serve as a valuable resource for researchers actively engaged in the study of triterpenoid biosynthesis and its application in drug discovery and development.
Introduction to this compound and its Significance
This compound is a prominent member of the alisol family of triterpenoids, which are the main bioactive constituents of the traditional medicinal plant Alisma orientale (also known as "Ze Xie").[1] These compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-hyperlipidemic effects. The unique protostane (B1240868) skeleton of alisols distinguishes them from other more common triterpenoids and is believed to be a key contributor to their therapeutic potential. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from basic precursors and leading to a diverse array of structurally distinct molecules.
The Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid synthesis, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The pathway can be broadly divided into three stages: the formation of the universal isoprene (B109036) precursor, the cyclization of the linear squalene (B77637) precursor to form the protostane skeleton, and the subsequent tailoring reactions to yield this compound.
Upstream Pathway: The Mevalonate (MVA) Pathway
The MVA pathway provides the fundamental building blocks for all isoprenoids, including triterpenoids. The key steps and enzymes are well-established and are summarized below.
| Step | Reaction | Key Enzyme(s) |
| 1 | Acetyl-CoA to Acetoacetyl-CoA | Acetyl-CoA C-acetyltransferase (AACT) |
| 2 | Acetoacetyl-CoA to HMG-CoA | HMG-CoA synthase (HMGS) |
| 3 | HMG-CoA to Mevalonate | HMG-CoA reductase (HMGR) |
| 4 | Mevalonate to Mevalonate-5-phosphate | Mevalonate kinase (MVK) |
| 5 | Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate | Phosphomevalonate kinase (PMVK) |
| 6 | Mevalonate-5-pyrophosphate to Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase (MVD) |
| 7 | IPP to Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate isomerase (IDI) |
| 8 | IPP and DMAPP to Geranyl pyrophosphate (GPP) | Geranyl pyrophosphate synthase (GPPS) |
| 9 | GPP and IPP to Farnesyl pyrophosphate (FPP) | Farnesyl pyrophosphate synthase (FPPS) |
| 10 | FPP to Squalene | Squalene synthase (SQS) |
| 11 | Squalene to 2,3-Oxidosqualene (B107256) | Squalene epoxidase (SQE) |
Table 1: Key enzymatic steps in the upstream mevalonate (MVA) pathway leading to the triterpenoid precursor 2,3-oxidosqualene.
Core Pathway: Cyclization and Tailoring Reactions
Transcriptome analysis of Alisma orientale has identified several candidate genes that are likely involved in the core biosynthesis of alisols.[2] A significant positive correlation has been observed between the expression levels of key candidate genes (HMGR2, SS2, SE1, SE2, OSC1, and OSC2) and the content of major bioactive compounds in A. orientale at different developmental stages.[2]
The proposed core pathway is as follows:
-
Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic protostane skeleton. Transcriptome analysis of A. orientale has identified two candidate OSC genes, designated as OSC1 and OSC2 .[2] It is hypothesized that one or both of these enzymes are responsible for producing the foundational alisol scaffold.
-
Hydroxylation of the Protostane Skeleton: Following cyclization, the protostane skeleton undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). Nine candidate CYP genes have been identified through transcriptome analysis of A. orientale and are thought to be involved in the decoration of the alisol backbone.[2] These hydroxylations are crucial for the subsequent functionalization and biological activity of the alisol compounds. The precise sequence of these hydroxylation events and the specific function of each candidate CYP are yet to be experimentally determined.
-
Formation of Alisol F: Through a series of specific hydroxylations, the protostane skeleton is converted to Alisol F. The exact intermediates and the P450s involved in this conversion are still under investigation.
-
Acetylation of Alisol F: The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-24 position of Alisol F. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. The specific acetyltransferase responsible for this reaction in Alisma has not yet been identified.
Diagram of the Proposed this compound Biosynthesis Pathway:
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
Currently, there is a lack of published quantitative data on the enzyme kinetics (e.g., Km, kcat, Vmax) for the specific enzymes involved in the alisol biosynthesis pathway. However, metabolite profiling of different tissues of Alisma orientale provides valuable information on the relative abundance of key alisol compounds.
| Compound | Tissue | Concentration (mg/g dry weight) | Reference |
| Alisol B 23-acetate | Roots | 0.350 | |
| Leaves | 0.068 | ||
| Scapes | 0.123 | ||
| Inflorescences | 0.254 | ||
| Alisol B | Roots | 0.587 | |
| Leaves | 0.046 | ||
| Scapes | 0.102 | ||
| Inflorescences | 0.311 |
Table 2: Content of major alisol compounds in different tissues of Alisma orientale.
This data suggests that the biosynthesis of alisols is most active in the roots and inflorescences of the plant. Further research is required to determine the kinetic properties of the biosynthetic enzymes and the concentrations of pathway intermediates to fully understand the flux and regulation of the pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to functionally characterize the candidate genes involved in this compound biosynthesis.
Functional Characterization of Candidate Oxidosqualene Cyclases (OSCs)
Objective: To determine if the candidate OSCs from Alisma orientale (OSC1 and OSC2) can cyclize 2,3-oxidosqualene to form a protostane skeleton.
Methodology: Heterologous Expression in Saccharomyces cerevisiae
-
Gene Cloning:
-
Amplify the full-length coding sequences of AoOSC1 and AoOSC2 from A. orientale cDNA using gene-specific primers with appropriate restriction sites.
-
Clone the amplified fragments into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression constructs into a yeast strain deficient in lanosterol (B1674476) synthase (e.g., GIL77), which accumulates 2,3-oxidosqualene.
-
Select for transformed yeast colonies on appropriate selection media.
-
-
Protein Expression and Product Analysis:
-
Grow the transformed yeast cultures in selective medium containing glucose.
-
Induce protein expression by transferring the cells to a medium containing galactose.
-
After induction, harvest the yeast cells and extract the triterpenoids using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclization products by comparing their mass spectra and retention times with authentic standards or published data.
-
Diagram of the OSC Functional Characterization Workflow:
Caption: Workflow for OSC functional characterization.
Functional Characterization of Candidate Cytochrome P450s (CYPs)
Objective: To identify which of the candidate CYPs from Alisma orientale are involved in the hydroxylation of the protostane skeleton.
Methodology: Co-expression in Nicotiana benthamiana
-
Gene Cloning:
-
Clone the full-length coding sequences of the candidate CYPs and a cytochrome P450 reductase (CPR) from A. orientale into a plant expression vector (e.g., pEAQ-HT).
-
-
Agroinfiltration:
-
Transform Agrobacterium tumefaciens with the expression constructs for the OSC (that produces the protostane skeleton, as determined in section 4.1), the candidate CYPs, and the CPR.
-
Co-infiltrate the Agrobacterium strains into the leaves of N. benthamiana.
-
-
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaves after several days of incubation.
-
Extract the metabolites using an appropriate solvent system.
-
Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated products. The mass shift corresponding to the addition of one or more oxygen atoms will indicate P450 activity.
-
Diagram of the CYP Functional Characterization Workflow:
Caption: Workflow for CYP functional characterization.
Functional Characterization of the Candidate Acetyltransferase
Objective: To identify and characterize the acetyltransferase responsible for the C-24 acetylation of Alisol F.
Methodology: In Vitro Enzyme Assay with Recombinant Protein
-
Candidate Gene Identification:
-
Identify candidate acetyltransferase genes from the A. orientale transcriptome data based on homology to known terpene-modifying acetyltransferases.
-
-
Recombinant Protein Expression and Purification:
-
Clone the candidate acetyltransferase gene into an E. coli expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Express the protein in E. coli and purify it using affinity chromatography.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the purified enzyme, Alisol F (as the substrate), and acetyl-CoA (as the acetyl group donor) in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products.
-
-
Product Analysis:
-
Analyze the reaction products by LC-MS to detect the formation of this compound, identified by its mass and fragmentation pattern compared to an authentic standard.
-
Diagram of the Acetyltransferase Functional Characterization Workflow:
Caption: Workflow for acetyltransferase characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the intricate enzymatic machinery that plants employ to generate chemical diversity. While significant progress has been made in identifying candidate genes through transcriptomic studies of Alisma orientale, the definitive functional characterization of the specific oxidosqualene cyclases, cytochrome P450s, and the acetyltransferase involved in this pathway remains a critical area for future research. The experimental protocols outlined in this guide provide a roadmap for elucidating the precise roles of these enzymes.
A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds. By heterologously expressing the entire pathway in a microbial host, it may be possible to achieve a sustainable and scalable production of this compound and its derivatives, thereby facilitating further pharmacological studies and the development of novel therapeutics.
References
isolation and purification of Alisol F 24-acetate from Alisma orientalis
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Alisol F 24-acetate, a promising bioactive triterpenoid (B12794562) from the rhizomes of Alisma orientalis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols and insights into the compound's potential therapeutic pathways.
This compound is a protostane-type triterpenoid that has garnered interest for its potential pharmacological activities. Research has indicated its proapoptotic properties and its ability to inhibit the secretion of Hepatitis B virus (HBV) surface antigens, HBsAg and HBeAg.[1] This guide synthesizes available data to present a robust framework for its extraction and purification.
Table 1: Summary of Analytical Methods for Alisol Acetates
| Parameter | Method | Details | Reference |
| Analysis of Alisol A & Alisol A 24-acetate | LC-MS | Column: Kromasil C18 (150 × 4.6 mm, 5 µm)Mobile Phase: Acetonitrile (0.1% formic acid) : Water (73:27, v/v)Flow Rate: 0.8 ml/minDetection: Positive electrospray ionization, selected ion monitoring | [2] |
| Simultaneous Determination of Alisols | RP-HPLC | Column: Shim-Pack CLC-ODS C18 (150 mm x 6 mm, 5 µm)Mobile Phase: Acetonitrile (A) - Water (B) gradientDetection: 210 nm | [3] |
| Analysis of Alisol A 24-acetate & Alisol B 23-acetate | HPLC-ELSD | Column: Hypersil C18 (250 mm × 4.6 mm, 5 µm)Mobile Phase: Acetonitrile : Water (75:25)Flow Rate: 0.8 mL/minELSD Drift Tube Temp: 82°C | [4] |
Experimental Protocols
The following protocols are based on established methods for the isolation of analogous triterpenoids from Alisma orientalis, providing a detailed workflow for the isolation and purification of this compound.
Extraction
The initial extraction from the plant material is a critical step to ensure a high yield of the target compound.
-
Plant Material: Dried and powdered rhizomes of Alisma orientalis.
-
Protocol:
-
The powdered rhizomes are subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation
The crude extract is then fractionated to separate compounds based on their polarity.
-
Protocol:
-
The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity. A common approach involves fractionation with chloroform (B151607) or ethyl acetate (B1210297).
-
For isolating triterpenoids like this compound, the chloroform or ethyl acetate fraction is typically enriched with the target compound.
-
The solvent from the desired fraction is removed under reduced pressure to yield a semi-purified extract.
-
Chromatographic Purification
Column chromatography is a key step in isolating individual compounds from the enriched fraction.
-
Stationary Phase: Silica (B1680970) gel is commonly used for the separation of triterpenoids.
-
Mobile Phase: A non-polar solvent system with a gradient of a more polar solvent is employed. Based on protocols for similar compounds, a mixture of petroleum ether and acetone (B3395972) or n-hexane and ethyl acetate is effective.
-
Protocol:
-
The semi-purified extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.
-
The column is eluted with a gradient of increasing polarity, for instance, starting with petroleum ether and gradually increasing the proportion of acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated.
-
Recrystallization
The final step to obtain high-purity this compound is recrystallization.
-
Protocol:
-
The purified solid from the chromatography step is dissolved in a minimal amount of a suitable solvent mixture, such as petroleum ether-acetone.
-
The solution is allowed to cool slowly, promoting the formation of high-purity crystals of this compound.
-
The crystals are collected by filtration and dried. The purity can be confirmed by HPLC and the structure elucidated by spectroscopic methods such as NMR and Mass Spectrometry.
-
Visualizing the Workflow and Potential Mechanisms
To aid in the conceptualization of the isolation process and the compound's biological context, the following diagrams are provided.
While the specific signaling pathways of this compound are still under detailed investigation, studies on the structurally similar Alisol A 24-acetate have implicated the PI3K/Akt/mTOR and AMPK/mTOR pathways in its biological activities, including regulation of apoptosis and inflammation.[5]
This technical guide provides a foundational protocol for the successful isolation and purification of this compound. Researchers are encouraged to optimize these methods for their specific laboratory conditions and analytical capabilities. The continued investigation into this and other bioactive compounds from Alisma orientalis holds significant promise for future therapeutic developments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 18674-16-3 | Alisol A,24-acetate [phytopurify.com]
- 3. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC simultaneous determination of alisol A 24-acetate and alisol...: Ingenta Connect [ingentaconnect.com]
- 5. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Alisol F 24-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a naturally occurring triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. This compound has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-hepatitis B virus (HBV) agent and its ability to reverse multidrug resistance (MDR) in cancer cells.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, it details the experimental protocols for these analytical techniques and illustrates the compound's mechanism of action in overcoming MDR through a signaling pathway diagram.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, alongside mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data are crucial for the definitive structural assignment of this compound. While the complete spectral data is found in dedicated publications, a summary of the key chemical shifts is presented below. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Note: | The complete assignment of proton signals requires 2D NMR techniques such as COSY, HMBC, and HMQC. The data presented here is a representative summary based on literature. | ||
| Methyl Protons | 0.8 - 2.2 | s, d | |
| Methylene Protons | 1.0 - 2.5 | m | |
| Methine Protons | 3.0 - 5.5 | m, dd | |
| Acetate Methyl | ~2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| Note: | The complete assignment of carbon signals is achieved through 2D NMR techniques like HMQC and HMBC. The data presented here is a representative summary based on literature. |
| Methyl Carbons | 15 - 30 |
| Methylene Carbons | 20 - 45 |
| Methine Carbons | 40 - 85 |
| Quaternary Carbons | 35 - 55 |
| Carbonyl (Acetate) | ~170 |
| Carbonyl (Ketone) | >200 |
| Olefinic Carbons | 120 - 145 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Mass Analyzer | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Q-TOF | 531.3683 | 513, 471, 453, 393, 365, 339 |
The fragmentation pattern typically involves the loss of water (H₂O), acetic acid (CH₃COOH), and successive cleavages of the triterpenoid backbone.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound.
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl) stretching |
| ~2950 | C-H (aliphatic) stretching |
| ~1735 | C=O (ester, acetate) stretching |
| ~1710 | C=O (ketone) stretching |
| ~1640 | C=C (alkene) stretching |
| ~1240 | C-O (ester) stretching |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
1D NMR: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR: A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to establish the connectivity and stereochemistry of the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectrometry is typically performed using an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.
-
Data Acquisition: The analysis is performed in positive ion mode. The full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) is used to obtain the fragmentation pattern by selecting the molecular ion for collision-induced dissociation (CID).
Infrared Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mechanism of Action: Reversal of Multidrug Resistance
This compound has been shown to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. P-gp is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
Caption: P-gp Inhibition by this compound.
This compound acts as a P-gp inhibitor. By binding to the P-gp transporter, it competitively or non-competitively inhibits the efflux of anticancer drugs. This leads to an accumulation of the chemotherapeutic agent inside the cancer cell, restoring its cytotoxic efficacy and leading to enhanced apoptosis.
Conclusion
This technical guide provides a summary of the key spectroscopic data for this compound, which is essential for its identification and characterization. The detailed experimental protocols offer a foundation for researchers to conduct their own analyses. Furthermore, the elucidation of its mechanism of action as a P-gp inhibitor highlights its potential in overcoming multidrug resistance, a significant challenge in cancer therapy. This information serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
physical and chemical properties of Alisol F 24-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Alisol F 24-acetate, a natural triterpenoid (B12794562) with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing and future research endeavors.
Physicochemical Properties
This compound is a triterpenoid compound isolated from the rhizomes of Alisma orientalis.[1][2] It presents as a powder with a purity of over 98%.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₀O₆ | [3][4][5] |
| Molecular Weight | 530.74 g/mol | [3] |
| IUPAC Name | [(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁴,¹⁹]henicos-9-en-6-yl]-2-methylpropyl] acetate | [3] |
| CAS Number | 443683-76-9 | [5][6] |
| Appearance | Powder | [3] |
| Boiling Point | 634.3 ± 55.0 °C at 760 mmHg | [7] |
| Density | 1.16 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. | [3] |
| SMILES | C[C@@]12[C@@]3(C(C--INVALID-LINK--(C(CC4)=O)C)([H])CC2)C">C@@HO)=C5--INVALID-LINK--([H])--INVALID-LINK--(O)C)OC(C)=O">C@([H])C3)C | |
| InChI Key | KFWYQAKZMXFEFB-XKFNBYHKSA-N |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, most notably in the context of cancer chemotherapy and virology.
Reversal of Multidrug Resistance in Cancer
A primary area of investigation for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells.[1][10] MDR is a significant challenge in oncology, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[10]
This compound acts as a potent inhibitor of P-gp.[11] By inhibiting this efflux pump, it increases the intracellular accumulation of chemotherapeutic drugs, such as doxorubicin, in resistant cancer cells.[10][11] This enhanced accumulation allows the cytotoxic agent to reach its target, the nucleus, thereby restoring its anti-cancer efficacy and inducing apoptosis.[10][11]
References
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TCMSTD [bic.ac.cn]
- 6. This compound | 443683-76-9 [chemicalbook.com]
- 7. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 8. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Alisol F 24-Acetate in Cancer Cells
Introduction
This compound is a protostane-type triterpenoid (B12794562) compound isolated from Rhizoma alismatis, the dried tuber of Alisma orientale.[1][2] This natural product has garnered interest in oncology for its pro-apoptotic activity and, most notably, its ability to counteract multidrug resistance (MDR) in cancer cells.[2][3][4] This document provides a detailed overview of the known mechanisms of action of this compound, supported by quantitative data and experimental methodologies, to serve as a technical resource for the scientific community.
Core Mechanism of Action
The primary anticancer effect of this compound documented in scientific literature is its role as a chemosensitizer, specifically in overcoming P-glycoprotein-mediated multidrug resistance. It also directly promotes apoptosis in conjunction with chemotherapy agents.
Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, actively removing cytotoxic agents from cancer cells and reducing their intracellular concentration to sub-lethal levels.
This compound has been identified as a potent P-glycoprotein inhibitor. Its mechanism involves directly blocking the function of P-gp, which restores the intracellular accumulation of co-administered chemotherapeutic drugs, such as doxorubicin (B1662922). This inhibition enhances the cytotoxic effect of the chemotherapy drug specifically in resistant cells, like the MCF-7/DOX human breast cancer cell line, without having the same effect on non-resistant MCF-7 cells. The increased intracellular drug concentration allows the agent to reach its target, such as the nucleus, to exert its therapeutic effect.
Caption: P-gp inhibition by this compound enhances intracellular doxorubicin accumulation.
Promotion of Apoptosis
In addition to reversing drug resistance, this compound actively promotes apoptosis, or programmed cell death, in cancer cells when used with a chemotherapeutic agent. Studies have shown that it enhances doxorubicin-induced early apoptosis in MCF-7/DOX cells in a time- and concentration-dependent manner. A key event in this process is the reduction of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.
While the direct upstream signaling pathway for this compound is not fully elucidated, studies on structurally similar compounds like Alisol A 24-acetate and Alisol B 23-acetate suggest the involvement of the PI3K/Akt/mTOR pathway . Inhibition of this pathway is a known mechanism for inducing apoptosis and autophagy in cancer cells. It is plausible that this compound shares this mechanism, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately activating caspases and triggering cell death.
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacological Profiling of Alisol F 24-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol F 24-acetate, a naturally occurring triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-cancer, chemosensitizing, and anti-hepatitis B virus (HBV) properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development efforts.
Core Pharmacological Activities
This compound exhibits several key pharmacological effects, which are summarized below.
Chemosensitization and Pro-apoptotic Effects in Cancer
A primary area of investigation for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. This is largely attributed to its inhibition of P-glycoprotein (P-gp), a key efflux pump that expels chemotherapeutic agents from cancer cells.[1][2] By inhibiting P-gp, this compound increases the intracellular concentration of cytotoxic drugs, thereby enhancing their efficacy.[1] Furthermore, this compound has been shown to promote doxorubicin-induced apoptosis in resistant breast cancer cells.[1][3]
Anti-Hepatitis B Virus (HBV) Activity
This compound has been identified as an inhibitor of HBV antigen secretion. Specifically, it inhibits the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), suggesting its potential as a therapeutic agent for chronic hepatitis B infection.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Anti-HBV Activity of this compound
| Parameter | Cell Line | IC50 (µM) | Reference |
| HBsAg Secretion Inhibition | HepG2 2.2.15 | 7.7 | [3] |
| HBeAg Secretion Inhibition | HepG2 2.2.15 | 5.1 | [3] |
Table 2: In Vitro Chemosensitizing and Cytotoxic Effects of this compound
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| MCF-7/DOX | This compound | 5, 10, 20 | Dose-dependent increase in doxorubicin (B1662922) chemosensitivity | [1][3] |
| MCF-7/DOX | This compound | 5, 10, 20 | Dose-dependent increase in doxorubicin accumulation | [1][3] |
| MCF-7/DOX | This compound + Doxorubicin | 5, 10, 20 | Time and dose-dependent promotion of apoptosis | [1][3] |
| Caco-2 | This compound | 1, 2, 5, 10, 20, 50, 100 | Significant inhibition of cell viability at 100 µM | [3] |
| MCF-7/DOX | This compound | 1, 2, 5, 10, 20, 50, 100 | Significant inhibition of cell viability at 100 µM | [3] |
Signaling Pathways and Mechanisms of Action
Inhibition of P-glycoprotein (P-gp)
The primary mechanism for the chemosensitizing activity of this compound is the inhibition of the P-gp efflux pump. P-gp, encoded by the ABCB1 gene, is an ATP-dependent transporter that actively removes a wide range of xenobiotics, including many chemotherapeutic drugs, from the cell. In cancer cells, overexpression of P-gp is a major cause of MDR. This compound acts as a P-gp inhibitor, although the exact nature of the interaction (competitive, non-competitive, or allosteric) requires further elucidation. By blocking P-gp, this compound prevents the efflux of co-administered anticancer drugs, leading to their intracellular accumulation and enhanced cytotoxicity.
Induction of Apoptosis
In combination with doxorubicin, this compound promotes apoptosis in MDR cancer cells. While the precise signaling cascade is not fully elucidated for this compound, the increased intracellular concentration of doxorubicin is the primary trigger. Doxorubicin is known to induce apoptosis through various mechanisms, including DNA damage, generation of reactive oxygen species (ROS), and activation of intrinsic and extrinsic apoptotic pathways. The potentiation of doxorubicin-induced apoptosis by this compound is a direct consequence of its P-gp inhibitory activity.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from the methodology used to assess the cytotoxicity of this compound.
Materials:
-
MCF-7/DOX or Caco-2 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
Alisol F 24-acetate as a P-glycoprotein Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels. The development of P-gp inhibitors to be used in combination with conventional chemotherapy is a promising strategy to overcome MDR. Alisol F 24-acetate, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has emerged as a potent P-gp inhibitor, demonstrating the ability to reverse MDR in preclinical models. This technical guide provides a comprehensive overview of the current knowledge on this compound as a P-gp inhibitor, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound circumvents P-gp-mediated drug resistance primarily by directly inhibiting the efflux function of the P-gp transporter. This leads to an increased intracellular accumulation of chemotherapeutic agents in MDR cancer cells, thereby restoring their sensitivity to these drugs. While the precise molecular interactions are still under investigation, studies on structurally similar alisol compounds suggest a multi-faceted mechanism.
One proposed mechanism is the direct interaction with P-gp, potentially at the substrate-binding site or at an allosteric site, which inhibits the conformational changes necessary for drug efflux. Furthermore, studies on the related compound, Alisol B 23-acetate, have shown that it can stimulate the ATPase activity of P-gp in a concentration-dependent manner, suggesting it may act as a P-gp substrate and competitively inhibit the transport of other drugs.[1]
Additionally, alisol compounds have been reported to modulate signaling pathways implicated in cell survival and drug resistance, such as the PI3K/Akt pathway.[2][3] Inhibition of this pathway can lead to decreased expression or activity of survival-related proteins, potentially sensitizing cancer cells to apoptosis induced by chemotherapeutic drugs. The synergistic effect of direct P-gp inhibition and modulation of cellular signaling pathways likely contributes to the potent MDR-reversing activity of this compound.
Quantitative Data on P-glycoprotein Inhibition
The P-gp inhibitory activity of this compound has been quantified in various in vitro models. The following tables summarize the key findings from a pivotal study by Pan et al. (2016), which demonstrate the compound's efficacy in reversing doxorubicin (B1662922) resistance in MCF-7/DOX cells and inhibiting P-gp-mediated transport in Caco-2 cell monolayers.[4][5]
Table 1: Effect of this compound on Doxorubicin Cytotoxicity in MCF-7 and MCF-7/DOX Cells
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Resistance Index (RI) |
| MCF-7 | Doxorubicin alone | 0.87 ± 0.09 | - |
| MCF-7/DOX | Doxorubicin alone | 44.5 ± 3.7 | 51.2 |
| MCF-7/DOX | Doxorubicin + 5 µM this compound | 15.6 ± 1.3 | 17.9 |
| MCF-7/DOX | Doxorubicin + 10 µM this compound | 8.7 ± 0.8 | 10.0 |
| MCF-7/DOX | Doxorubicin + 20 µM this compound | 4.5 ± 0.5 | 5.2 |
Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation in MCF-7/DOX Cells
| Treatment | Relative Fluorescence Intensity (%) |
| Control (MCF-7/DOX) | 100 |
| + 5 µM this compound | 185 ± 15 |
| + 10 µM this compound | 250 ± 21 |
| + 20 µM this compound | 320 ± 28 |
| + Verapamil (B1683045) (positive control) | 350 ± 30 |
Table 3: Effect of this compound on Bidirectional Transport of Digoxin (B3395198) across Caco-2 Cell Monolayers
| Treatment | Apparent Permeability Coefficient (Papp, cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | ||
| Digoxin alone | 1.2 x 10⁻⁶ | 4.2 |
| Digoxin + 10 µM this compound | 2.5 x 10⁻⁶ | 2.1 |
| Basolateral to Apical (B-A) | ||
| Digoxin alone | 5.0 x 10⁻⁶ | |
| Digoxin + 10 µM this compound | 5.2 x 10⁻⁶ |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Cell Culture
-
MCF-7 and MCF-7/DOX cells: Human breast adenocarcinoma cell line MCF-7 and its doxorubicin-resistant subline MCF-7/DOX were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. MCF-7/DOX cells were maintained in a medium containing 1 µg/mL doxorubicin to maintain the resistant phenotype. Cells were grown at 37 °C in a humidified atmosphere of 5% CO2.
-
Caco-2 cells: Human colorectal adenocarcinoma Caco-2 cells were grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin. For transport studies, cells were seeded on Transwell inserts and cultured for 21 days to allow for differentiation and monolayer formation.
Cytotoxicity Assay (MTT Assay)
The effect of this compound on the cytotoxicity of doxorubicin was determined using the MTT assay.
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of doxorubicin in the presence or absence of non-toxic concentrations of this compound (5, 10, and 20 µM).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated.
Intracellular Doxorubicin Accumulation Assay
The effect of this compound on the intracellular accumulation of doxorubicin was measured by flow cytometry.
-
MCF-7/DOX cells were seeded in 6-well plates and allowed to attach overnight.
-
The cells were pre-incubated with various concentrations of this compound (5, 10, and 20 µM) or verapamil (a known P-gp inhibitor) for 1 hour.
-
Doxorubicin (10 µM) was then added, and the cells were incubated for another 2 hours.
-
After incubation, the cells were washed with ice-cold PBS, trypsinized, and collected by centrifugation.
-
The cell pellets were resuspended in PBS, and the intracellular fluorescence of doxorubicin was analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 590 nm.
Caco-2 Permeability Assay
The effect of this compound on P-gp-mediated transport was assessed using a bidirectional transport assay across Caco-2 cell monolayers.
-
Caco-2 cells were grown on Transwell inserts for 21 days. The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).
-
For the apical to basolateral (A-B) transport study, the P-gp substrate digoxin (5 µM) with or without this compound (10 µM) was added to the apical side, and the amount of digoxin transported to the basolateral side was measured over time.
-
For the basolateral to apical (B-A) transport study, digoxin with or without this compound was added to the basolateral side, and the amount transported to the apical side was measured.
-
Samples were collected from the receiver compartment at specified time intervals and the concentration of digoxin was quantified by a validated analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A × C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio was calculated as the ratio of Papp (B-A) to Papp (A-B). A ratio greater than 2 is indicative of active efflux.
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of action of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a P-glycoprotein inhibitor, effectively reversing multidrug resistance in preclinical cancer models. Its ability to increase the intracellular concentration of chemotherapeutic agents highlights its promise as an adjunctive therapy to enhance the efficacy of existing anticancer drugs.
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound. In-depth studies are needed to precisely define its binding site on P-gp and to fully characterize its effects on the transporter's ATPase activity. Investigating the impact of this compound on signaling pathways that regulate P-gp expression and function, such as the PI3K/Akt and NF-κB pathways, will provide a more complete understanding of its mechanism of action. Furthermore, in vivo studies in animal models are crucial to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its efficacy in combination with various chemotherapeutic agents in a more complex biological system. The development of optimized formulations to improve its bioavailability and targeted delivery will also be critical for its successful translation into clinical applications. Ultimately, with further research, this compound and its derivatives may offer a new avenue to combat multidrug resistance and improve outcomes for cancer patients.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Alisol F 24-acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a naturally occurring triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, a plant used in traditional medicine.[1] Recent scientific investigations have unveiled its potential as a bioactive molecule with significant therapeutic implications. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Quantitative Data Summary
The biological activity of this compound has been quantified in several key studies. The following tables summarize the available data on its inhibitory and cytotoxic effects.
Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound [1]
| Target | Metric | Value (µM) | Cell Line |
| HBsAg Secretion | IC50 | 7.7 | HepG2.2.15 |
| HBeAg Secretion | IC50 | 5.1 | HepG2.2.15 |
Table 2: Effect of this compound on Enhancing Doxorubicin (B1662922) Chemosensitivity in MCF-7/DOX Cells
| Treatment Concentration (µM) | Doxorubicin IC50 (µM) | Fold Reversal |
| 0 | 25.6 | 1.0 |
| 5 | 11.2 | 2.3 |
| 10 | 6.8 | 3.8 |
| 20 | 3.5 | 7.3 |
Molecular Targets and Mechanisms of Action
Inhibition of Hepatitis B Virus (HBV) Antigen Secretion
This compound has demonstrated potent inhibitory effects on the secretion of Hepatitis B virus surface antigen (HBsAg) and e-antigen (HBeAg) in vitro.[1] This suggests that the compound may interfere with the viral replication cycle or the host cellular machinery co-opted by the virus for protein secretion.
-
Cell Line: Human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and constitutively secretes HBsAg and HBeAg.
-
Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 8 days).
-
Quantification of HBsAg and HBeAg: The culture supernatants are collected, and the concentrations of HBsAg and HBeAg are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by regression analysis of the dose-response curves.
-
Cytotoxicity Assay: A parallel assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to assess the cytotoxicity of the compound on the HepG2.2.15 cells and to ensure that the observed reduction in viral antigens is not due to cell death.
Workflow for determining the anti-HBV activity of this compound.
Reversal of Multidrug Resistance through P-glycoprotein (P-gp) Inhibition
A significant molecular target of this compound is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). Overexpression of P-gp is a major mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. This compound has been shown to inhibit the drug efflux function of P-gp, thereby resensitizing multidrug-resistant (MDR) cancer cells to chemotherapy.
This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic drugs, such as doxorubicin, particularly within the nucleus, enhancing their cytotoxic effects and promoting apoptosis.
-
Cell Lines: A pair of human breast cancer cell lines are used: the drug-sensitive MCF-7 and its doxorubicin-resistant counterpart, MCF-7/DOX, which overexpresses P-gp.
-
P-gp Inhibition Assay (e.g., Calcein-AM Efflux Assay):
-
Cells are incubated with the fluorescent P-gp substrate Calcein-AM in the presence or absence of this compound.
-
Calcein-AM is non-fluorescent but is converted to fluorescent calcein (B42510) by intracellular esterases.
-
In P-gp overexpressing cells, calcein is rapidly effluxed. Inhibition of P-gp by this compound results in intracellular retention of calcein, leading to an increase in fluorescence.
-
Fluorescence is measured using a fluorescence microplate reader or flow cytometer.
-
-
Doxorubicin Accumulation Assay:
-
MCF-7/DOX cells are treated with doxorubicin in the presence or absence of this compound.
-
The intrinsic fluorescence of doxorubicin allows for its quantification.
-
After incubation, cells are washed, and the intracellular doxorubicin fluorescence is measured using a fluorescence microscope, flow cytometer, or microplate reader.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
MCF-7/DOX cells are co-treated with doxorubicin and this compound.
-
Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells).
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
Mechanism of this compound in reversing P-gp mediated drug resistance.
Pro-apoptotic Activity
In addition to enhancing the effects of chemotherapeutic agents, this compound exhibits intrinsic pro-apoptotic activity. While the precise molecular targets for this action are still under investigation, it is likely linked to its ability to modulate cellular stress pathways, potentially as a consequence of its other activities or through direct interactions with apoptosis-regulating proteins.
Future Directions
The current body of research provides a solid foundation for understanding the molecular targets of this compound. However, several areas warrant further investigation:
-
Direct Binding Partners: Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS), could be employed to identify the direct binding partners of this compound within the cell.
-
Upstream Signaling Pathways: Further studies are needed to elucidate the upstream signaling pathways that are modulated by this compound, leading to the observed downstream effects on HBV antigen secretion and apoptosis.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, in vivo studies are crucial to validate the therapeutic potential of this compound and to characterize its pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its activity and could lead to the development of more potent and selective compounds.
Conclusion
This compound is a promising natural product with well-defined activities against HBV and multidrug-resistant cancer cells. Its primary molecular targets identified to date are the viral protein secretion pathway and the P-glycoprotein drug efflux pump. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this intriguing molecule. Future research focusing on the elucidation of its direct molecular interactions and a deeper understanding of its impact on cellular signaling pathways will be instrumental in advancing its development as a potential therapeutic agent.
References
Methodological & Application
Application Note: Quantification of Alisol F 24-acetate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Abstract
This application note presents a detailed protocol for the quantification of Alisol F 24-acetate, a bioactive triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale, using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). This method is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive technique for the quantitative analysis of this compound in herbal extracts and pharmaceutical preparations. The protocol outlines sample preparation, chromatographic conditions, and ELSD settings, and includes representative quantitative data based on the analysis of structurally similar triterpenoids.
Introduction
This compound is a protostane-type triterpenoid found in Alisma orientale (澤瀉, zé xiè), a plant widely used in traditional medicine.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic properties. Research has indicated that this compound exhibits various biological activities, including anti-inflammatory and anti-cancer effects. Given its potential as a therapeutic agent, accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug development.
The chemical structure of this compound lacks a strong chromophore, making detection by UV-Vis spectrophotometry challenging. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) offers a robust alternative for the analysis of such non-volatile and semi-volatile compounds. The ELSD provides a universal response for non-volatile analytes, and its sensitivity is not dependent on the optical properties of the compound. This makes it an ideal detector for the quantification of triterpenoids like this compound.
This application note provides a comprehensive HPLC-ELSD method, including a detailed experimental protocol and data presentation, to facilitate the accurate quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Nitrogen gas (high purity, for ELSD)
-
Plant material or extract containing this compound
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Serially dilute the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.
-
-
Plant Material Extraction:
-
Weigh 1.0 g of dried and powdered plant material (e.g., Alisma orientale rhizome).
-
Add 25 mL of methanol to the powder.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.
-
HPLC-ELSD Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a linear gradient from 70% acetonitrile to 90% acetonitrile over 20 minutes. The addition of 0.1% formic acid to the mobile phase may improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Drift Tube Temperature: 80-100 °C (optimize for analyte sensitivity and baseline noise)
-
Nebulizer Gas (Nitrogen) Flow Rate: 1.5-2.5 L/min (optimize for droplet formation)
-
Gain (PMT): Adjust as needed for optimal signal-to-noise ratio.
-
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC-ELSD method for this compound, based on typical performance for similar triterpenoids.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 0.1 - 2.0 µg |
| Correlation Coefficient (r²) | > 0.999 |
| Calibration Curve Equation | y = ax + b (log-log transformation may be necessary) |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | ~0.05 µg |
| Limit of Quantification (LOQ) | ~0.1 µg |
Table 3: Precision
| Level | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low QC | < 3.0 | < 3.0 |
| Medium QC | < 2.0 | < 2.0 |
| High QC | < 2.0 | < 2.0 |
Table 4: Accuracy and Recovery
| Spiked Level | Average Recovery (%) | RSD (%) |
| Low | 95 - 105 | < 3.0 |
| Medium | 95 - 105 | < 3.0 |
| High | 95 - 105 | < 3.0 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-ELSD method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol is suitable for the analysis of this bioactive triterpenoid in complex matrices such as herbal extracts. The universal detection principle of ELSD overcomes the limitations of UV detection for compounds lacking a strong chromophore. This method can be readily implemented in quality control laboratories and research settings to ensure the consistency and quality of products containing this compound. Further method validation should be performed in accordance with the specific requirements of the analytical laboratory.
References
Application Note: Quantitative Analysis of Alisol F 24-acetate in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alisol F 24-acetate in biological matrices such as plasma. This compound, a key bioactive triterpenoid (B12794562) isolated from Alisma orientale, has garnered significant interest for its therapeutic potential. This method utilizes a straightforward liquid-liquid extraction procedure for sample preparation and a reversed-phase chromatographic separation followed by tandem mass spectrometric detection. The protocol is designed for researchers in pharmacology, drug metabolism, and pharmacokinetics, providing a reliable tool for preclinical and clinical studies involving this compound.
Introduction
This compound is a natural compound with demonstrated biological activities, including anti-inflammatory and hepatoprotective effects. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for correlating its concentration with its pharmacological effects. This LC-MS/MS method provides the selectivity and sensitivity required for the bioanalysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam or a structurally similar compound
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Control biological matrix (e.g., rat plasma)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound from plasma samples.
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography
-
Column: Kromasil C18 (150 x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase: Acetonitrile (containing 0.1% formic acid) and Water (73:27, v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: 10 minutes[1]
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Alisol F: m/z 533.3 → 487.3
-
Alisol A 24-acetate (for reference): m/z 577.4 → 531.4
-
-
Collision Gas: Argon
Results and Discussion
Method validation was performed based on established guidelines. The following tables summarize the performance characteristics of a similar validated method for Alisol A 24-acetate, which are expected to be comparable for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Alisol A 24-acetate | 10 - 500 | > 0.99 |
Data based on a study of Alisol A 24-acetate and is representative of expected performance.[1]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Alisol A 24-acetate | Low | < 14.1 | < 14.1 | -8.6 to 14.2 |
| Medium | < 14.1 | < 14.1 | -8.6 to 14.2 | |
| High | < 14.1 | < 14.1 | -8.6 to 14.2 |
Data based on a study of Alisol A 24-acetate and is representative of expected performance.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) |
| Alisol A 24-acetate | > 72.4 |
Data based on a study of Alisol A 24-acetate and is representative of expected performance.[1]
The lower limit of quantitation (LLOQ) for a similar compound, Alisol A 24-acetate, was established at 10 ng/mL.[1]
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow
Signaling Pathway of Alisol F
Alisol F has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. The diagram below illustrates the inhibitory action of Alisol F on the NF-κB, MAPK, and STAT3 pathways.
Caption: Alisol F Signaling Pathway
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic analysis, is suitable for high-throughput applications in pharmacokinetic and pharmacological research. The provided performance characteristics for a similar compound demonstrate the reliability of the methodology.
References
Application Notes and Protocols for Alisol F 24-acetate Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a naturally occurring triterpenoid (B12794562) compound isolated from the rhizomes of Alisma orientale. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antiviral agent. These application notes provide a summary of the key cellular effects of this compound and detailed protocols for relevant cell-based assays to facilitate further research and drug development.
Summary of Quantitative Data
The following tables summarize the reported quantitative data for the effects of this compound and the closely related Alisol A 24-acetate in various cell-based assays.
Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound [1]
| Parameter | Cell Line | IC50 Value |
| HBsAg Secretion | HepG2.2.15 | 7.7 µM |
| HBeAg Secretion | HepG2.2.15 | 5.1 µM |
Table 2: Cytotoxicity and Chemosensitization Effects of this compound [1][2]
| Cell Line | Treatment | Concentration | Effect |
| Caco-2 | This compound | 100 µM | Significant inhibition of cell viability |
| MCF-7/DOX | This compound | 5, 10, 20 µM | Dose-dependent increase in chemosensitivity to Doxorubicin |
| MCF-7/DOX | This compound | 5, 10, 20 µM | Dose-dependent increase in Doxorubicin accumulation |
| MCF-7/DOX | This compound + Doxorubicin | 5, 10, 20 µM | Time and dose-dependent promotion of apoptosis |
Table 3: Anti-Inflammatory Effects of Alisol A 24-acetate [3]
| Cell Line | Treatment | Concentration | Effect |
| Chondrocytes | IL-1β (10 ng/mL) + Alisol A 24-acetate | 2.5, 5, 10, 20 µM | Concentration-dependent increase in cell viability |
| Chondrocytes | IL-1β (10 ng/mL) + Alisol A 24-acetate | Not specified | Reduction in NO, PGE2, TNF-α, and IL-6 levels |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability using common colorimetric assays like MTT or CCK-8.
Materials:
-
Target cell line (e.g., MCF-7/DOX, HepG2, Chondrocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Target cell line (e.g., MCF-7/DOX)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Anti-Inflammatory Cytokine Measurement (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
Target cell line (e.g., Chondrocytes)
-
Complete cell culture medium
-
Alisol A 24-acetate stock solution (in DMSO)
-
Inflammatory stimulus (e.g., IL-1β, LPS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and culture overnight.
-
Pre-treat the cells with different concentrations of Alisol A 24-acetate for 1-2 hours.
-
Induce an inflammatory response by adding the inflammatory stimulus (e.g., 10 ng/mL IL-1β).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of Signaling Proteins
This protocol details the detection of changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-P-gp)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate and treat cells with this compound as required for the experiment.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound reverses multidrug resistance by inhibiting P-glycoprotein.
Caption: Alisol A 24-acetate's anti-inflammatory mechanism via the AMPK/mTOR pathway.
Caption: Workflow for assessing the chemosensitizing effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alisol F 24-Acetate in Animal Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] Alisol F 24-acetate, a triterpenoid (B12794562) compound derived from Alisma plantago-aquatica, has demonstrated therapeutic potential in preclinical models of NASH. These application notes provide a comprehensive overview of the administration of this compound in murine models of NASH, detailing experimental protocols and summarizing key quantitative findings. The protocols outlined below are based on established methodologies from peer-reviewed research.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key markers of NASH in different animal models.
Table 1: Effects of this compound on a Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model [2]
| Parameter | Control Group | NASH Model Group | This compound (15 mg/kg) | This compound (30 mg/kg) | This compound (60 mg/kg) |
| Serum ALT (U/L) | Data not available | Markedly elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Serum AST (U/L) | Data not available | Markedly elevated | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Liver Triglycerides | Normal | Significantly increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |
| Hepatic ROS Levels | Normal | Significantly increased | Suppressed | Suppressed | Suppressed |
| Inflammatory Cytokines | Normal | Significantly increased | Inhibited expression | Inhibited expression | Inhibited expression |
Table 2: Effects of this compound on a Choline-Deficient, L-Amino Acid-Defined High-Fat Diet (CDAHFD)-Induced NASH Model
| Parameter | Control Group | NASH Model Group | This compound Treated Group |
| Hepatic Steatosis | Minimal | Significant | Markedly alleviated |
| Liver Triglyceride Levels | Normal | Significantly increased | Significantly reduced |
| Malondialdehyde (MDA) | Normal | Significantly increased | Suppressed |
| Reactive Oxygen Species (ROS) | Normal | Significantly increased | Suppressed |
| Proinflammatory Cytokines (IL-1β, TNF-α) | Normal | Significantly increased | Markedly decreased |
| Collagen Deposition | Minimal | Significant | Attenuated |
| α-Smooth Muscle Actin (α-SMA) Expression | Low | High | Reduced |
Experimental Protocols
Induction of NASH in Animal Models
Two common diet-induced models for NASH are the Methionine and Choline-Deficient (MCD) diet and the Choline-Deficient, L-Amino Acid-Defined High-Fat Diet (CDAHFD).
a) Methionine and Choline-Deficient (MCD) Diet Model
-
Animal Strain: C57BL/6 mice.
-
Diet: A diet lacking methionine and choline (B1196258), typically high in sucrose (B13894) (40% of total calories) and moderately enriched in fat (10%).
-
Procedure:
-
Acclimatize male C57BL/6 mice for one week with standard chow and water ad libitum.
-
Randomly divide mice into control and experimental groups.
-
Feed the control group a standard diet.
-
Feed the experimental group the MCD diet for 4 weeks to induce NASH.
-
-
Expected Outcome: Mice on the MCD diet typically develop steatohepatitis, but may also exhibit weight loss, which is atypical of human NASH.
b) Choline-Deficient, L-Amino Acid-Defined High-Fat Diet (CDAHFD) Model
-
Animal Strain: Male C57BL/6J mice.
-
Diet: A high-fat diet (60 kcal% fat) that is deficient in choline and contains 0.1% methionine by weight.
-
Procedure:
-
Acclimatize male C57BL/6J mice for one week.
-
Divide mice into control and experimental groups.
-
The control group receives a standard diet.
-
The experimental group is fed the CDAHFD for 6 weeks.
-
-
Expected Outcome: This model induces NASH with fibrosis and is considered to more closely mimic the metabolic profile of human NASH than the MCD model.
Preparation and Administration of this compound
-
Preparation: this compound is a natural triterpenoid isolated from Rhizoma Alismatis. For in vivo administration, it is typically suspended in a vehicle solution.
-
Dosage: The compound has been effectively used at daily doses of 15, 30, and 60 mg/kg of body weight.
-
Administration:
-
Prepare the appropriate concentration of this compound suspension.
-
Administer the suspension to the mice via intragastric gavage (ig).
-
The administration should be performed daily for the duration of the study (e.g., 4 weeks for the MCD model).
-
Biochemical and Histological Analyses
a) Measurement of Liver Triglycerides
-
Euthanize the mice and collect liver tissue.
-
Homogenize a weighed portion of the liver tissue in a suitable buffer.
-
Extract total lipids from the homogenate.
-
Quantify triglyceride levels using a commercial colorimetric assay kit.
b) Assessment of Oxidative Stress
-
Malondialdehyde (MDA) Assay:
-
Prepare liver homogenates.
-
Measure MDA levels, a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use fresh liver tissue to prepare single-cell suspensions or homogenates.
-
Incubate with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure fluorescence intensity, which is proportional to the amount of ROS.
-
c) Analysis of Pro-inflammatory Cytokines
-
Homogenize liver tissue and prepare lysates.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β using specific enzyme-linked immunosorbent assay (ELISA) kits.
d) Histological Evaluation of Liver Fibrosis
-
Collagen Deposition:
-
Fix liver tissue in formalin and embed in paraffin.
-
Prepare tissue sections.
-
Stain with Masson's trichrome or Sirius Red to visualize collagen fibers.
-
-
α-Smooth Muscle Actin (α-SMA) Immunohistochemistry:
-
Prepare paraffin-embedded liver sections.
-
Perform immunohistochemical staining using an antibody specific for α-SMA, a marker of activated hepatic stellate cells.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its therapeutic effects in NASH through the modulation of key signaling pathways.
AMPK/mTOR Pathway
This compound stimulates autophagy by activating the AMPK/mTOR signaling pathway. This helps in reducing oxidative stress and inflammation in the liver.
References
- 1. Alisol A 24-acetate protects against NASH-associated fibrosis via suppression of Kupffer cell-derived SPHK1/S1P axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Alisol A 24-acetate in Osteoarthritis Management
Application Note: This document provides a comprehensive overview of the in vivo efficacy of Alisol A 24-acetate in a chemically-induced rat model of osteoarthritis. The presented data and protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for osteoarthritis.
Introduction:
Osteoarthritis (OA) is a prevalent degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1][2] Current therapeutic strategies primarily focus on alleviating symptoms and have limited efficacy in halting disease progression. Alisol A 24-acetate, a natural triterpenoid, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] Recent in vivo studies have highlighted its potential as a disease-modifying agent for osteoarthritis by mitigating cartilage degradation and inflammatory responses.[1][2]
In Vivo Efficacy in a Rat Model of Osteoarthritis
Alisol A 24-acetate has been shown to effectively ameliorate the progression of osteoarthritis in a monosodium iodoacetate (MIA)-induced rat model.[1][2] Treatment with Alisol A 24-acetate resulted in a significant reduction in the severity of articular cartilage degradation.[1][2]
Key Findings:
-
Reduced Cartilage Degradation: Histopathological analysis revealed that Alisol A 24-acetate treatment significantly lessened the severity of cartilage damage compared to the untreated model group.[1][2]
-
Anti-inflammatory Effects: The compound effectively reduced the levels of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]
-
Antioxidant Properties: Alisol A 24-acetate treatment decreased the production of reactive oxygen species (ROS) and increased the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-px).[1][2]
-
Modulation of Signaling Pathways: The therapeutic effects of Alisol A 24-acetate are associated with the upregulation of phosphorylated AMP-activated protein kinase (p-AMPK) and downregulation of phosphorylated mammalian target of rapamycin (B549165) (p-mTOR).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vivo study of Alisol A 24-acetate in the MIA-induced osteoarthritis rat model.
Table 1: Effects of Alisol A 24-acetate on Inflammatory Mediators in IL-1β-stimulated Chondrocytes
| Treatment Group | NO Production | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| IL-1β (10 ng/mL) | Increased | Increased | Increased | Increased |
| IL-1β + ALA-24A (Low Conc.) | Reduced | Reduced | Reduced | Reduced |
| IL-1β + ALA-24A (High Conc.) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
ALA-24A: Alisol A 24-acetate. Data derived from in vitro experiments on chondrocytes which informed the in vivo model.[2]
Table 2: In Vivo Effects of Alisol A 24-acetate in MIA-Induced Osteoarthritis Rat Model
| Treatment Group | OARSI Score | MMP13 Expression |
| Sham | Low | Low |
| MIA Model | High | High |
| MIA + ALA-24A (5 mg/kg) | Reduced | Reduced |
| MIA + ALA-24A (10 mg/kg) | Significantly Reduced | Significantly Reduced |
| MIA + ALA-24A (20 mg/kg) | Markedly Reduced | Markedly Reduced |
OARSI: Osteoarthritis Research Society International score for cartilage histopathology. MMP13: Matrix metalloproteinase 13, a key enzyme in cartilage degradation.[2]
Experimental Protocols
This section details the methodologies for the in vivo osteoarthritis model and subsequent analyses.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model
This protocol describes the induction of osteoarthritis in rats via intra-articular injection of MIA, a method that mimics the pathological changes observed in human OA.
Materials:
-
Male Sprague Dawley rats (8-weeks-old, 220-250g)
-
Monosodium iodoacetate (MIA)
-
Normal saline
-
Alisol A 24-acetate
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Randomly divide the rats into the following groups (n=8 per group):[2]
-
Sham Group: Intra-articular injection of normal saline.
-
MIA Model Group: Intra-articular injection of MIA.
-
Alisol A 24-acetate Treatment Groups: Intra-articular injection of MIA followed by intraperitoneal administration of Alisol A 24-acetate at different dosages (e.g., 5, 10, and 20 mg/kg/day) every other day.[2]
-
-
Anesthetize the rats.
-
For the MIA and treatment groups, induce osteoarthritis by a single intra-articular injection of MIA into the right knee joint. The sham group receives an equal volume of normal saline.
-
Commence intraperitoneal administration of Alisol A 24-acetate or vehicle (normal saline) to the respective groups, continuing every other day for 4 weeks.[2]
-
At the end of the treatment period, euthanize the rats and collect the knee joint tissues for further analysis.
Histopathological and Immunohistochemical Analysis
This protocol outlines the steps for evaluating cartilage integrity and protein expression in the joint tissue.
Materials:
-
Collected rat knee joints
-
Formalin (10% neutral buffered)
-
Decalcifying solution
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
-
Primary antibody against MMP13
-
Secondary antibody and detection system
-
Microscope
Procedure:
-
Fix the collected knee joints in 10% neutral buffered formalin for 48 hours.
-
Decalcify the samples in a suitable decalcifying solution.
-
Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.
-
For histopathological assessment, deparaffinize and rehydrate the sections, then stain with H&E and Safranin O-Fast Green to visualize cartilage structure and proteoglycan content.
-
For immunohistochemistry, perform antigen retrieval on deparaffinized sections.
-
Incubate the sections with a primary antibody against MMP13 overnight at 4°C.
-
Wash and incubate with a suitable secondary antibody.
-
Use a detection system to visualize the antibody staining.
-
Counterstain with hematoxylin.
-
Mount the slides and examine under a microscope.
-
Score the cartilage degradation using the OARSI grading system.[2]
-
Quantify the MMP13 positive staining area.[2]
Visualized Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of Alisol A 24-acetate and the experimental workflow.
Caption: Experimental workflow for evaluating Alisol A 24-acetate in a rat OA model.
Caption: Proposed signaling pathway of Alisol A 24-acetate in chondrocytes.
References
- 1. Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alisol F 24-acetate Effects on Multidrug Resistant (MDR) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Alisol F 24-acetate, a triterpene isolated from Alisma orientale, has emerged as a promising agent to counteract MDR. These application notes provide a comprehensive overview of the effects of this compound on MDR cell lines, including detailed protocols for key experiments and a summary of its mechanism of action.
This compound has been shown to reverse the MDR phenotype in multidrug-resistant human breast cancer cells (MCF-7/DOX) by inhibiting the function of P-gp.[1][2] This inhibitory action restores the sensitivity of resistant cells to chemotherapeutic drugs like doxorubicin (B1662922) by increasing intracellular drug accumulation and promoting apoptosis.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on MDR cell lines.
Table 1: Cytotoxicity of this compound on MDR Cells
| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Reference |
| MCF-7/DOX | This compound | 1 µM - 100 µM | 24 hours | Dose-dependent inhibition of cell proliferation. Concentrations of 5 µM to 20 µM exhibit less than 20% cell growth inhibition and are considered non-toxic. | [3] |
Table 2: Chemosensitizing Effect of this compound in Combination with Doxorubicin
| Cell Line | This compound Conc. | Doxorubicin Conc. Range | Incubation Time | Effect | Reference |
| MCF-7/DOX | 5 µM, 10 µM, 20 µM | 0.03 µM - 100 µM | 24 hours | Dose-dependent enhancement of doxorubicin's cytotoxic effect. | |
| MCF-7/DOX | 2 µM, 5 µM, 10 µM | 1 µM - 100 µM | Not Specified | Synergistic effect (Combination Index < 1). |
Signaling Pathways and Mechanisms of Action
This compound primarily reverses multidrug resistance by directly inhibiting the P-glycoprotein efflux pump. This action increases the intracellular and, critically, the nuclear concentration of chemotherapeutic drugs like doxorubicin. The elevated nuclear accumulation of doxorubicin allows it to exert its cytotoxic effects, ultimately leading to the induction of apoptosis in the MDR cancer cells. While other alisol compounds have been shown to influence pathways like PI3K/Akt/mTOR, the currently available evidence for this compound in MDR reversal points towards the direct inhibition of P-gp.
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCK-8 Cytotoxicity Testing of Alisol F 24-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a triterpenoid (B12794562) compound isolated from the rhizomes of Alisma orientalis. Emerging research has highlighted its potential in cancer therapy, primarily through its activity in reversing multidrug resistance (MDR). This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxic effects of this compound using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive colorimetric method for the determination of cell viability and cytotoxicity. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to an orange-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Principle of the CCK-8 Assay
The CCK-8 assay is based on the enzymatic reduction of the tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] by dehydrogenases in viable cells. This reaction produces a water-soluble formazan dye that is orange in color. The intensity of the orange color, measured as absorbance at approximately 450 nm, is directly proportional to the number of metabolically active (viable) cells in the culture. This allows for the quantitative assessment of cell viability and cytotoxicity of a test compound.
Key Application: Reversal of Multidrug Resistance
A primary application of this compound in cancer research is its ability to reverse multidrug resistance, particularly in cancer cells that overexpress P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from the cell. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs like doxorubicin.
Data Presentation
While specific IC50 values for the direct cytotoxicity of this compound across a wide range of cancer cell lines are not extensively reported in the literature, its chemosensitizing effects are well-documented. The following tables summarize the available quantitative data.
Table 1: Chemosensitizing Effect of this compound in Combination with Doxorubicin
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Reversal |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Doxorubicin alone | >100 | - |
| Doxorubicin + this compound (5 µM) | Significantly Reduced | Not specified | |
| Doxorubicin + this compound (10 µM) | Significantly Reduced | Not specified | |
| Doxorubicin + this compound (20 µM) | Significantly Reduced | Not specified |
Data extrapolated from dose-response curves in Pan G, et al. (2016). The study demonstrated a significant, concentration-dependent cytotoxic effect on MCF-7/DOX cells when combined with doxorubicin.[1]
Table 2: Cytotoxicity of Related Alisol Compounds (for reference)
| Compound | Cell Line | IC50 (µM) |
| Alisol A 24-acetate | Flp-InTM-293 | 27.77 ± 1.16 |
| HeLaS3 | 34.17 ± 1.19 | |
| MCF-7 | 34.02 ± 0.18 | |
| HepG2 | 30.87 ± 0.92 | |
| Alisol B 23-acetate | Flp-InTM-293 | 24.34 ± 0.59 |
| HeLaS3 | 60.13 ± 5.24 | |
| MCF-7 | 29.69 ± 0.15 | |
| HepG2 | 27.65 ± 0.51 |
Data from a study on related alisol compounds, providing a reference for potential cytotoxic concentrations.
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the CCK-8 assay.
Materials and Reagents
-
Target cancer cell line (e.g., MCF-7, MCF-7/DOX, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Experimental workflow for CCK-8 cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity. A suggested concentration range to start with is 1 µM to 100 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank control group (medium only, no cells).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Be careful not to introduce bubbles into the wells, as they can interfere with the absorbance reading.
-
Incubate the plate for 1-4 hours at 37°C in the 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
-
As = Absorbance of the experimental well (cells + medium + CCK-8 + this compound)
-
Ab = Absorbance of the blank well (medium + CCK-8)
-
Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)
-
-
Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound is thought to exert its anticancer effects in resistant cells is through the inhibition of the P-glycoprotein (P-gp) efflux pump.
Caption: Inhibition of P-glycoprotein by this compound.
This compound's inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1] This mechanism makes this compound a promising candidate for combination therapy to overcome MDR in cancer treatment.
Conclusion
The CCK-8 assay is a reliable and straightforward method for evaluating the cytotoxicity of this compound. The provided protocol offers a detailed guide for researchers to assess the compound's effects on various cancer cell lines. While this compound may exhibit modest direct cytotoxicity, its primary potential lies in its ability to reverse multidrug resistance by inhibiting P-glycoprotein. Further research into its specific cytotoxic IC50 values across a broader range of cell lines is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Synergistic Antitumor Effects of Alisol F 24-acetate and Doxorubicin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic cytotoxic effects of Alisol F 24-acetate in combination with the chemotherapeutic agent doxorubicin (B1662922) in multidrug-resistant (MDR) cancer cell lines. The primary mechanism of this synergy involves the inhibition of P-glycoprotein (P-gp) mediated drug efflux by this compound, leading to increased intracellular accumulation of doxorubicin and enhanced apoptosis in resistant cancer cells.[1][2][3]
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[3] However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon frequently associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1] P-gp functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and cytotoxic effects.
This compound, a triterpene compound isolated from the rhizomes of Alisma orientalis, has been identified as a potent P-gp inhibitor. In vitro studies have demonstrated that this compound can reverse doxorubicin resistance in MDR cancer cells by blocking the P-gp efflux pump, leading to increased intracellular doxorubicin accumulation and enhanced chemosensitivity. This document outlines the experimental protocols to replicate and build upon these findings.
Data Presentation
Table 1: Cytotoxicity of this compound on Doxorubicin-Resistant Breast Cancer Cells (MCF-7/DOX)
| Concentration of this compound (µM) | Cell Viability (%) after 24h Incubation |
| 1 | ~100 |
| 5 | >80 |
| 10 | >80 |
| 20 | >80 |
| 100 | Dose-dependent inhibition |
Data is synthesized from descriptions in the cited literature. Non-toxic concentrations (5, 10, and 20 µM) with less than 20% cell growth inhibition were selected for combination studies.
Table 2: Reversal of Doxorubicin Resistance by this compound in MCF-7/DOX Cells
| Treatment Group | Doxorubicin IC50 (µM) | Fold Reversal |
| Doxorubicin alone | High (indicating resistance) | - |
| Doxorubicin + 5 µM this compound | Significantly Reduced | Calculated |
| Doxorubicin + 10 µM this compound | Significantly Reduced | Calculated |
| Doxorubicin + 20 µM this compound | Significantly Reduced | Calculated |
The resistance index (RI) for MCF-7/DOX cells was reported to be 51.2, indicating high resistance to doxorubicin. The fold reversal is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in combination with this compound.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (doxorubicin-sensitive human breast cancer cell line)
-
MCF-7/DOX (doxorubicin-resistant human breast cancer cell line)
-
Caco-2 (human colorectal adenocarcinoma cell line, used as a model for P-gp inhibition)
-
-
Culture Medium:
-
For MCF-7 and Caco-2 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For MCF-7/DOX cells: The same medium as MCF-7, with the addition of 1 µg/mL doxorubicin to maintain the resistant phenotype. Cells should be cultured in doxorubicin-free medium for at least one week before experiments.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Cytotoxicity Assay (CCK-8 Assay)
This protocol determines the effect of this compound and doxorubicin, alone and in combination, on cell viability.
-
Materials:
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or PBS)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 and MCF-7/DOX cells into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with:
-
Various concentrations of this compound alone (e.g., 1-100 µM) to determine its intrinsic cytotoxicity.
-
Various concentrations of doxorubicin alone (e.g., 0.03-100 µM).
-
Various concentrations of doxorubicin in combination with non-toxic concentrations of this compound (e.g., 5, 10, and 20 µM).
-
-
Incubate the plates for 24 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 3 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Intracellular Doxorubicin Accumulation Assay
This assay measures the effect of this compound on the intracellular concentration of doxorubicin, leveraging doxorubicin's intrinsic fluorescence.
-
Materials:
-
6-well plates or confocal dishes
-
This compound
-
Doxorubicin
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed MCF-7/DOX cells in the appropriate culture vessels.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, and 20 µM) for a specified time (e.g., 1-2 hours).
-
Add a fixed concentration of doxorubicin (e.g., 10 µM) to the wells and incubate for a further 1-2 hours.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
For fluorescence microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Visualize the intracellular doxorubicin fluorescence (red) and DAPI (blue) using a fluorescence microscope.
-
-
For flow cytometry:
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the combination treatment.
-
Materials:
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7/DOX cells in 6-well plates.
-
Treat the cells with doxorubicin alone, this compound alone, or a combination of both for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Visualizations
Caption: Experimental workflow for in vitro analysis.
Caption: P-gp inhibition by this compound.
References
- 1. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Alisol F 24-acetate Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol F 24-acetate is a protostane-type triterpenoid (B12794562) isolated from the rhizomes of Alisma orientale. It has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical development. To ensure the quality, safety, and efficacy of a drug substance throughout its shelf life, a comprehensive understanding of its stability characteristics is paramount. This document provides a detailed experimental design for conducting stability studies on this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
The stability of a drug substance is a critical quality attribute and is investigated through a series of studies that evaluate the influence of various environmental factors such as temperature, humidity, and light over time. These studies include long-term and accelerated stability testing, as well as forced degradation studies. Forced degradation (or stress testing) is crucial for elucidating the potential degradation pathways and demonstrating the specificity of the analytical methods used. Evidence from related compounds, such as Alisol A 24-acetate, suggests that this compound may be susceptible to degradation, particularly through hydrolysis of its acetate (B1210297) ester, leading to the formation of Alisol F and other related substances.[1]
This application note provides detailed protocols for a comprehensive stability testing program for this compound, including a stability-indicating analytical method, forced degradation studies, and long-term and accelerated stability testing.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Alisol F reference standard (for degradation product identification)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Phosphate buffer components
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
Experimental Protocols
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to separate and quantify this compound in the presence of its degradation products, process impurities, and other potential excipients. The following UPLC-MS method is recommended as a starting point and should be fully validated according to ICH Q2(R1) guidelines.
3.1.1. Chromatographic Conditions
-
Instrument: UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Column: ACQUITY UPLC™ HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-18.1 min: Linear gradient to 95% A, 5% B
-
18.1-20 min: Hold at 95% A, 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.
-
Detector: PDA/UV at 210 nm and MS detector in positive ion mode.
-
MS Parameters: To be optimized for this compound and its potential degradation products.
3.1.2. Method Validation
The analytical method must be validated to demonstrate its suitability for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and establish the degradation pathways of this compound. These studies also help to demonstrate the specificity of the stability-indicating method. A target degradation of 5-20% is generally considered optimal.
3.2.1. Preparation of Samples
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
3.2.2. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80 °C for 7 days.
-
At appropriate time points, withdraw samples, dissolve in the initial solvent, and dilute for analysis.
-
-
Photostability:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance, packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
3.3.1. Storage Conditions
-
Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate Stability: 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs during accelerated testing).
-
Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
3.3.2. Testing Frequency
-
Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Stability: 0, 3, and 6 months.
3.3.3. Stability-Indicating Parameters
The following parameters should be monitored at each time point:
-
Appearance (visual inspection)
-
Assay of this compound
-
Quantification of degradation products
-
Water content (if applicable)
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Product(s) | % Degradation Product(s) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60 °C | 85.2 | Alisol F | 14.1 | 99.3 |
| 0.1 M NaOH | 8 hours | RT | 88.9 | Alisol F | 10.5 | 99.4 |
| 3% H₂O₂ | 24 hours | RT | 95.1 | Oxidized Product 1 | 4.2 | 99.3 |
| Thermal (Solid) | 7 days | 80 °C | 98.5 | Not Detected | < LOQ | > 99.5 |
| Photostability | 1.2M lux hrs | 25 °C | 99.1 | Not Detected | < LOQ | > 99.5 |
Table 2: Long-Term Stability Data for this compound (25 °C / 60% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradation Product (%) | Total Degradation Products (%) |
| 0 | White Powder | 99.8 | < LOQ | < LOQ |
| 3 | White Powder | 99.7 | < LOQ | < LOQ |
| 6 | White Powder | 99.5 | 0.05 | 0.05 |
| 9 | White Powder | 99.3 | 0.06 | 0.06 |
| 12 | White Powder | 99.1 | 0.08 | 0.08 |
Table 3: Accelerated Stability Data for this compound (40 °C / 75% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradation Product (%) | Total Degradation Products (%) |
| 0 | White Powder | 99.8 | < LOQ | < LOQ |
| 3 | White Powder | 98.9 | 0.15 | 0.15 |
| 6 | White Powder | 98.0 | 0.25 | 0.25 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability studies.
Proposed Degradation Pathway
Caption: Proposed degradation pathways for this compound.
Conclusion
This application note provides a comprehensive framework for conducting stability studies of this compound. The outlined protocols for a stability-indicating analytical method, forced degradation studies, and long-term/accelerated stability testing are designed to meet regulatory expectations and provide a thorough understanding of the compound's stability profile. Adherence to these protocols will ensure the generation of high-quality data essential for the successful development of this compound as a pharmaceutical agent.
References
Troubleshooting & Optimization
improving the solubility of Alisol F 24-acetate for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the solubility of Alisol F 24-acetate for in vitro studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural triterpenoid (B12794562) compound isolated from the rhizomes of Alisma orientalis.[1][2] It is investigated for various biological activities, including proapoptotic effects in cancer research and the inhibition of hepatitis B virus (HBV) antigen secretion.[1][2][3] Due to its chemical structure, it is a lipophilic (fat-soluble) compound, which presents challenges for its dissolution in aqueous media commonly used for in vitro assays.
Q2: What is the primary challenge when preparing this compound for in vitro experiments?
A2: The primary challenge is its low aqueous solubility.[4][5] Being a lipophilic molecule, this compound tends to precipitate when added directly to aqueous solutions like cell culture media or phosphate-buffered saline (PBS). This can lead to inaccurate concentrations and unreliable experimental results. Therefore, a specific dissolution strategy is required.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound for in vitro use.[3] A stock solution of 10 mM in DMSO has been reported.[3] Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also dissolve the compound, but DMSO is generally preferred for its miscibility with cell culture media and relatively lower toxicity at the low final concentrations used in assays.
Q4: How should I properly dilute the DMSO stock solution into my aqueous cell culture medium?
A4: To minimize precipitation, the high-concentration DMSO stock solution should be serially diluted and added to the final aqueous medium in a stepwise manner. It is crucial to ensure rapid mixing upon addition to the final medium. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem: My this compound precipitated out of solution after I added it to my cell culture medium.
-
Cause: This is the most common issue and is typically caused by "crashing out" of the lipophilic compound when the concentration of the organic solvent (DMSO) is diluted too rapidly in the aqueous medium. The final concentration of this compound may also have exceeded its solubility limit in the final medium.
-
Solution:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not too low to maintain solubility, but also not so high as to be toxic to your cells (a general recommendation is to keep it below 0.5%).
-
Use Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to a large volume of medium, create an intermediate dilution of the stock solution in your medium.
-
Improve Mixing: When adding the compound (or its intermediate dilution) to the final volume of medium, vortex or pipette vigorously to ensure rapid and thorough mixing. This helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Problem: I am observing significant cell death or unexpected biological effects in my control group treated only with the vehicle.
-
Cause: The vehicle, typically DMSO, can be toxic to cells, especially at higher concentrations or with prolonged exposure. Different cell lines have varying sensitivities to DMSO.
-
Solution:
-
Run a Vehicle Control Curve: Before your main experiment, test the effect of different concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) on your specific cell line's viability and function.
-
Lower DMSO Concentration: Based on your control experiment, ensure the final DMSO concentration in all experimental wells, including the vehicle control, is at a non-toxic level.
-
Consistent Vehicle Concentration: The concentration of DMSO must be identical across all treatment groups, including the untreated control (which should receive the same final concentration of DMSO as the highest this compound dose).
-
Problem: I am not observing the expected biological effect of this compound at my target concentration.
-
Cause: This could be due to a loss of the compound from the solution due to precipitation (even if not visible to the naked eye) or adsorption to plasticware. This leads to a lower effective concentration of the compound available to the cells.
-
Solution:
-
Confirm Solubilization: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes. Carefully collect the supernatant for your experiment. This will remove any microscopic precipitate.
-
Prepare Freshly: Always prepare the final working solutions immediately before use. Do not store diluted aqueous solutions of this compound, as the compound may fall out of solution over time.[6]
-
Consider Non-Specific Binding: If you suspect adsorption to plastic, consider using low-binding microplates or tubes.
-
Experimental Protocols & Data
Solubility Data Summary
The table below summarizes the known solvents for this compound. For in vitro studies, DMSO is the preferred solvent for initial stock preparation.
| Solvent | Reported Concentration | Source | Notes |
| DMSO | 10 mM | [3] | Recommended for preparing stock solutions for cell-based assays. |
| Acetone | Soluble | Generally not used for direct cell culture applications due to volatility and toxicity. | |
| Chloroform | Soluble | Not suitable for cell culture applications. | |
| Dichloromethane | Soluble | Not suitable for cell culture applications. | |
| Ethyl Acetate | Soluble | Not suitable for cell culture applications. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 530.74 g/mol )[3]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated precision pipette
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = 10 mmol/L * 0.001 L * 530.74 g/mol * 1000 mg/g = 5.31 mg
-
Therefore, you will dissolve 5.31 mg of this compound in 1 mL of DMSO. Adjust volumes as needed based on the amount of compound you have.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can assist with dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Caption: Experimental workflow for preparing this compound solutions.
Relevant Signaling Pathways
This compound and related alisol compounds have been shown to modulate several key cellular signaling pathways.[8][9] Understanding these pathways can provide context for your in vitro studies. The PI3K/Akt/mTOR pathway is one such pathway, implicated in cell survival, apoptosis, and autophagy, and is known to be affected by alisol derivatives.[9][10]
Caption: PI3K/Akt/mTOR pathway modulation by Alisol compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 443683-76-9 [chemicalbook.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Alisol F 24-acetate stability in different solvent systems
Technical Support Center: Alisol F 24-acetate Stability
Disclaimer: Specific quantitative stability studies on this compound in various solvent systems are not extensively available in peer-reviewed literature. The following guide is based on general chemical principles of acetate (B1210297) esters, data on analogous compounds, and standard protocols for stability testing of natural products.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the peak area of this compound in my methanolic stock solution over time. What could be happening?
A1: this compound, being an ester, is susceptible to degradation, particularly in protic solvents like methanol. Two primary degradation pathways are likely:
-
Solvolysis/Hydrolysis: The acetate group can be cleaved, leading to the formation of Alisol F and acetic acid (or methyl acetate in the case of methanolysis). This reaction is catalyzed by acidic or basic conditions.
-
Acyl Migration: The acetate group might migrate to a nearby hydroxyl group on the Alisol F backbone, forming an isomeric compound. This phenomenon has been observed in related compounds.
Q2: I have dissolved this compound in DMSO for my experiments. Is this a stable solution?
A2: DMSO is a polar aprotic solvent and is generally considered a good choice for long-term storage of many compounds. Compared to protic solvents (like alcohols or water), it is less likely to directly participate in hydrolysis. However, the stability can still be affected by:
-
Water Content: The presence of even small amounts of water in DMSO can lead to slow hydrolysis over time, especially if the solution is not stored under anhydrous conditions.
-
Temperature and Light: Elevated temperatures and exposure to UV light can accelerate degradation. It is recommended to store stock solutions at -20°C or -80°C and protect them from light.
Q3: My analytical column is showing a new, closely eluting peak next to my this compound peak after storing the sample in the autosampler. What is this new peak?
A3: This is a common observation for complex molecules with multiple esterifiable positions. The new peak is likely an isomer of this compound, formed through intramolecular acyl migration. The similar polarity of the isomer would result in a close retention time on a reverse-phase column. To confirm this, you can use mass spectrometry; the isomer will have the same mass-to-charge ratio (m/z) as the parent compound.
Q4: What is the best way to prepare and store this compound solutions for biological assays?
A4: For maximum stability:
-
Prepare a high-concentration stock solution in a dry, aprotic solvent such as DMSO or acetone (B3395972).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
For aqueous-based cellular assays, dilute the stock solution into the final medium immediately before use. Do not store the compound in aqueous buffers for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Inappropriate Solvent Choice: Use of protic solvents (e.g., methanol, ethanol, water) can lead to rapid hydrolysis. | Switch to a polar aprotic solvent like DMSO or acetone for stock solutions. Prepare aqueous dilutions immediately before use. |
| pH of the Medium: The solution may be acidic or basic, catalyzing hydrolysis. | Ensure the solvent is neutral. If using a buffer, check its pH. Ester hydrolysis is accelerated at both low and high pH. | |
| Appearance of unexpected peaks in chromatogram | Acyl Migration: The 24-acetate group may have migrated to form an isomer. | Use LC-MS to check if the new peak has the same mass as this compound. If so, it is likely an isomer. |
| Hydrolysis: The peak could be the deacetylated product (Alisol F). | Compare the retention time with a standard of Alisol F, if available. The deacetylated product will be more polar. | |
| Poor Mass Balance in Stability Study | Formation of Multiple Degradants: The compound may be degrading into several smaller, more polar, or non-UV active products. | Use a mass spectrometer detector in addition to a UV detector to track all potential degradants. |
| Precipitation: The compound or its degradants may be precipitating out of solution. | Visually inspect the sample. Check the solubility of this compound in the chosen solvent system at the tested concentration. |
Data Summary
| Solvent | Solubility | Solvent Type | Notes on Stability |
| Acetone | Soluble | Polar Aprotic | Recommended for stock solutions. |
| Chloroform | Soluble | Nonpolar | Use with caution due to potential for acidic impurities. |
| Dichloromethane | Soluble | Nonpolar | Use with caution due to potential for acidic impurities. |
| DMSO | Soluble | Polar Aprotic | Recommended for long-term storage of stock solutions. Ensure anhydrous conditions. |
| Ethyl Acetate | Soluble | Moderately Polar Aprotic | Good for chromatography, but can contain water and acidic impurities. |
| Methanol | Likely Soluble | Polar Protic | Not recommended for storage due to high risk of solvolysis. |
| Water | Poorly Soluble | Polar Protic | Not recommended for storage. Prepare fresh dilutions for aqueous assays. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent under defined temperature and light conditions.
Materials:
-
This compound (high purity standard)
-
Selected solvent (e.g., HPLC-grade DMSO)
-
HPLC or UPLC system with a UV/Vis or MS detector
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Temperature-controlled incubator/oven
-
Photostability chamber (optional)
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Solution Preparation:
-
Accurately weigh and dissolve this compound in the selected solvent to a final concentration of 1 mg/mL.
-
Aliquot the solution into amber glass vials to protect from light.
-
-
Storage Conditions:
-
Store vials under the following conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
-
Include a control sample stored at -80°C, assumed to be stable.
-
-
Time Points:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. An example method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to elute the compound and its potential degradants, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and/or MS.
-
-
-
Data Analysis:
-
At each time point, calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor for the appearance and growth of new peaks. Calculate the relative peak area of any degradants.
-
Assess the mass balance by summing the peak area of the parent compound and all degradants.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare Solutions: Prepare a 1 mg/mL solution of this compound in a 1:1 acetonitrile:water mixture.
-
Apply Stress Conditions in separate vials:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by LC-MS to identify the m/z of the parent compound and any new peaks formed.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
potential off-target effects of Alisol F 24-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Alisol F 24-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound?
This compound is a triterpenoid (B12794562) compound isolated from the rhizomes of Alisma orientalis. Its primary reported activities include the inhibition of Hepatitis B virus (HBV) surface antigen (HBsAg) and e-antigen (HBeAg) secretion, proapoptotic activity in specific cancer cell lines, and the reversal of multidrug resistance (MDR) through the inhibition of P-glycoprotein (P-gp).[1][2][3][4]
Q2: What are the potential off-target effects of this compound?
-
Inhibition of the PI3K/Akt/mTOR signaling pathway: Related compounds, Alisol A 24-acetate and Alisol B 23-acetate, have been shown to induce autophagy and apoptosis in human renal proximal tubular cells through the inhibition of this critical cell survival pathway.
-
Modulation of the AMPK/mTOR pathway: Alisol A 24-acetate has been observed to affect this energy-sensing pathway, which could have wide-ranging effects on cellular metabolism.
-
Inhibition of the ERK1/2 signaling pathway: Alisol A 24-acetate has been shown to suppress this key pathway involved in cell proliferation and differentiation.
-
Interaction with other cellular targets: A review of alisol triterpenoids suggests potential interactions with various proteins, including the farnesoid X receptor (FXR), soluble epoxide hydrolase (sEH), and liver X receptor (LXR).[3][5]
Q3: Is this compound cytotoxic to all cell lines?
No, the cytotoxic effects of this compound appear to be cell-line specific. For instance, it enhances the cytotoxicity of doxorubicin (B1662922) in multidrug-resistant MCF-7/DOX breast cancer cells but has no such effect on the parental, drug-sensitive MCF-7 cell line.[4] This suggests that its primary cytotoxic mechanism in this context is linked to the inhibition of P-gp-mediated drug efflux. However, at high concentrations (e.g., 100 µM), it can significantly inhibit the viability of Caco-2 and MCF-7/DOX cells.[4] Researchers should determine the cytotoxic profile in their specific cell line of interest.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in non-cancerous or sensitive cell lines.
-
Possible Cause: Potential off-target inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, as observed with related alisol compounds.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of this compound in your specific cell line to identify a non-toxic working concentration.
-
Assess markers of apoptosis and autophagy: Use techniques like Western blotting for cleaved caspase-3 and LC3-II, or flow cytometry with Annexin V staining, to investigate if these pathways are being induced.
-
Analyze key signaling pathways: Probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR and ERK1/2 pathways (e.g., p-Akt, p-mTOR, p-ERK) via Western blotting to see if they are inhibited.
-
Issue 2: Experimental results are inconsistent or not reproducible.
-
Possible Cause: this compound may be unstable in certain solvents. A study on the related Alisol A 24-acetate showed that it can interconvert with the 23-acetate form and also be deacetylated in solvents, particularly protic solvents like methanol.
-
Troubleshooting Steps:
-
Use aprotic solvents for stock solutions: Prepare stock solutions in aprotic solvents like DMSO and store them at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Prepare fresh dilutions: Dilute the stock solution into your final assay buffer immediately before each experiment.
-
Confirm compound integrity: If feasible, use analytical techniques like HPLC or LC-MS to check the purity and integrity of your this compound stock over time.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Activity | Cell Line/System | IC50 Value (µM) | Reference |
| HBsAg Secretion | HepG2 2.2.15 | 7.7 | [1][3] |
| HBeAg Secretion | HepG2 2.2.15 | 5.1 | [1][3] |
Experimental Protocols
1. P-Glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux)
This assay determines the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from cells overexpressing P-gp.
-
Methodology:
-
Seed P-gp overexpressing cells (e.g., MCF-7/DOX or a stably transfected cell line) and a parental control cell line (e.g., MCF-7) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Add Calcein-AM to all wells and incubate for a further 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.
-
2. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.
-
Visualizations
Caption: Potential off-target signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Assessing the Cytotoxicity of Alisol F 24-Acetate on Normal Human Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Alisol F 24-acetate on normal human cell lines.
Introduction:
Direct research on the cytotoxicity of this compound specifically on a wide range of normal human cell lines is limited in the currently available literature. The majority of studies focus on its effects on cancer cell lines, often in the context of overcoming multidrug resistance. However, data from related compounds and the mechanisms of action observed in cancer cells can provide valuable insights for designing and troubleshooting experiments on non-cancerous cells. This guide aims to address potential issues and questions that may arise during your research.
Data Summary
The following tables summarize the available quantitative data for this compound and a related compound, Alisol B 23-acetate, on both cancer and normal human cell lines. This information can serve as a reference for selecting initial concentration ranges for your experiments.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Observed Effect |
| MCF-7/DOX | Doxorubicin-resistant Breast Cancer | - | 5, 10, 20 µM | 24 h | Increased chemosensitivity to Doxorubicin (B1662922) in a dose-dependent manner.[1] |
| MCF-7/DOX | Doxorubicin-resistant Breast Cancer | - | 5, 10, 20 µM | - | Increased intracellular accumulation of doxorubicin in a dose-dependent manner.[1] |
| Caco-2 | Colon Adenocarcinoma | - | 1, 2, 5, 10, 20, 50, 100 µM | 24 h | Significantly inhibited cell viability at 100 µM.[1] |
| MCF-7/DOX | Doxorubicin-resistant Breast Cancer | - | 1, 2, 5, 10, 20, 50, 100 µM | 24 h | Significantly inhibited cell viability at 100 µM.[1] |
Table 2: Cytotoxicity of Alisol B 23-acetate (a related compound) on a Normal Human Cell Line
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Observed Effect |
| BEAS-2B | Normal Human Lung Epithelial | CCK-8 | Not specified | 12, 24, 48 h | The inhibitory effect on cell activity was not obvious, indicating low toxicity.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature. These can be adapted for your studies with normal human cell lines.
1. Cell Culture and Treatment:
-
Cell Lines:
-
BEAS-2B (normal human lung epithelial) cells can be cultured in bronchial epithelial cell growth medium.
-
A549 (non-small cell lung cancer) cells can be cultured in Dulbecco's Modified Eagle's medium (DMEM) with 10% fetal bovine serum (FBS).
-
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 96-well plates at a desired density (e.g., 2x10^4 cells/well for A549, 5x10^3 cells/well for BEAS-2B).
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for specified time periods (e.g., 12, 24, 48 hours).
-
2. Cell Viability Assay (CCK-8 Assay):
-
After the treatment period, add Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader to determine cell viability.
3. Apoptosis Assay (Flow Cytometry):
-
Harvest cells after treatment.
-
Wash with ice-cold PBS.
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.
Troubleshooting Guides and FAQs
Question 1: I am not observing any significant cytotoxicity of this compound on my normal human cell line. What could be the reason?
Answer:
-
Concentration Range: Normal cells may be less sensitive to this compound than cancer cells. The limited data available on the related compound Alisol B 23-acetate on BEAS-2B normal lung cells suggests low toxicity. You may need to test a higher concentration range than what is reported for cancer cell lines.
-
Incubation Time: The cytotoxic effects may be time-dependent. Consider extending the incubation period (e.g., up to 72 hours) to observe any potential delayed effects.
-
Cell Line Specificity: Different normal cell lines may have varying sensitivities. The metabolic activity and expression of potential targets in your specific cell line could influence the outcome. Consider testing on a panel of different normal human cell lines if possible.
-
Compound Purity: Ensure the purity of your this compound. Impurities could affect its activity.
Question 2: I am seeing high variability in my cell viability assay results. How can I improve consistency?
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results.
-
Compound Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved in your stock solution and well-mixed in the culture medium to avoid precipitation. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) and consistent across all wells, including controls.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or ensure they are filled with sterile PBS or medium.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and test compound.
Question 3: What are the potential off-target effects I should be aware of when studying this compound in normal cells?
Answer:
-
P-glycoprotein (P-gp) Inhibition: this compound has been shown to be a potent P-gp inhibitor in cancer cells. P-gp is an efflux pump present in various normal tissues, including the blood-brain barrier, liver, and kidneys. Inhibition of P-gp in normal cells could affect the transport of other substrates and potentially lead to unintended cellular effects.
-
Apoptosis Induction: While often studied in the context of cancer, inducing apoptosis in normal cells is a sign of cytotoxicity. It is crucial to determine the apoptotic threshold in your normal cell line.
Question 4: What positive and negative controls should I use in my cytotoxicity experiments?
Answer:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions. This control is essential to ensure that the vehicle itself is not causing any cytotoxic effects.
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) at a concentration known to induce cell death in your chosen cell line. This will validate that your assay is working correctly and that your cells are responsive to cytotoxic stimuli.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing the cytotoxicity of this compound.
P-glycoprotein (P-gp) Inhibition by this compound
Caption: Mechanism of P-gp inhibition by this compound, leading to increased intracellular drug accumulation.
References
overcoming limitations in Alisol F 24-acetate delivery for in vivo research
Welcome to the technical support center for Alisol F 24-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the delivery challenges associated with this promising triterpenoid (B12794562) for in vivo research. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural triterpenoid compound isolated from the rhizomes of Alisma orientalis (oriental water plantain).[1] It is investigated for various biological activities, including proapoptotic effects in cancer cells and the inhibition of hepatitis B virus (HBV) antigen secretion.[1] One of its most notable properties is its function as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[2]
Q2: What are the main challenges in delivering this compound for in vivo studies? A2: The primary challenges stem from its physicochemical properties, which are common for many natural triterpenoids:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water, making it difficult to prepare formulations suitable for systemic administration.
-
Low Bioavailability: Due to its poor solubility and potential for first-pass metabolism, oral bioavailability can be limited, leading to low and variable drug exposure in target tissues.
-
P-glycoprotein (P-gp) Inhibition: While therapeutically relevant for overcoming MDR, its potent inhibition of P-gp can also alter the pharmacokinetics of co-administered drugs that are P-gp substrates, requiring careful consideration in experimental design.[2]
Q3: What solvents can be used to dissolve this compound? A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For in vivo use, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it into a non-toxic aqueous vehicle to form a suspension or emulsion.
Q4: Are there any known in vivo toxicity concerns? A4: While specific in vivo toxicity data for this compound is limited, studies on structurally similar compounds like Alisol A 24-acetate and Alisol B 23-acetate have suggested a potential for nephrotoxicity (kidney toxicity) at higher doses or with prolonged exposure.[3] Therefore, it is crucial to conduct preliminary dose-ranging toxicity studies and monitor renal function markers in your animal models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Solubility in Aqueous Vehicle | High lipophilicity of the compound. | 1. Co-solvent System: Dissolve this compound in a minimal volume of a biocompatible organic solvent (e.g., DMSO, PEG 400) before adding it to the aqueous vehicle. 2. Surfactants/Suspending Agents: Prepare a suspension using surfactants like Tween® 80 or suspending agents like carboxymethylcellulose (CMC) to improve dispersion and prevent precipitation. 3. Advanced Formulations: For persistent issues, consider developing a self-emulsifying drug delivery system (SEDDS) or a nanoparticle formulation (see protocols below). |
| Low or Variable Efficacy In Vivo | 1. Poor oral bioavailability. 2. Rapid metabolism or clearance. 3. Inadequate dose. | 1. Enhance Bioavailability: Use a lipid-based formulation like SEDDS to improve absorption from the GI tract. 2. Alternative Route: Consider intraperitoneal (IP) injection if oral administration proves ineffective, but be mindful of potential local toxicity. 3. Dose Escalation: Perform a dose-response study to determine the optimal therapeutic dose in your model. |
| Unexpected Toxicity or Animal Distress | 1. Vehicle toxicity (e.g., high concentration of DMSO). 2. Compound-induced organ toxicity (e.g., nephrotoxicity). 3. Formulation instability leading to high local concentration. | 1. Vehicle Control: Always include a vehicle-only control group. Keep the final concentration of organic solvents low (e.g., DMSO <5% of total volume). 2. Toxicity Monitoring: Conduct preliminary dose-finding studies. Monitor animal weight, behavior, and key organ function biomarkers (e.g., serum creatinine (B1669602) for kidney function). 3. Formulation Homogeneity: Ensure your formulation is homogenous (e.g., by vortexing or sonicating) immediately before each administration. |
| Altered Effects of Co-administered Drugs | Inhibition of P-glycoprotein by this compound. | 1. Review Co-medications: Check if other administered drugs are known P-gp substrates. 2. Stagger Dosing: If possible, administer this compound and the other drug at different times to minimize interaction at peak concentrations. 3. Pharmacokinetic Study: If the interaction is critical, conduct a pharmacokinetic study to quantify the effect of this compound on the other drug's exposure. |
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₆ | |
| Molecular Weight | 530.7 g/mol | |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | - |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension for In Vivo Administration
This protocol is adapted from general methods for poorly soluble compounds and studies involving the related Alisol A 24-acetate.
Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Weigh the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.
-
Initial Solubilization: In a sterile tube, add a minimal volume of DMSO to the powder to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved. Guideline: Aim for the DMSO to be <5% of the final administration volume.
-
Surfactant Addition: To the DMSO stock, add an equal volume of Tween® 80. Vortex vigorously to mix. This step helps in creating a stable emulsion/suspension.
-
Vehicle Dilution: Gradually add the 0.5% CMC solution to the DMSO/Tween® 80 mixture while continuously vortexing. Add the vehicle dropwise at the beginning to prevent precipitation.
-
Homogenization: Once all the vehicle is added, vortex the suspension for 1-2 minutes. For better homogeneity, sonicate the suspension for 5-10 minutes.
-
Administration: Keep the suspension on a vortex mixer or mix thoroughly immediately before drawing each dose to ensure uniform delivery to the animal.
Protocol 2: General Strategy for Developing a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To outline a workflow for developing a lipid-based SEDDS formulation to enhance the oral bioavailability of this compound.
Principle: SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This enhances drug solubilization and absorption.
Workflow:
-
Component Screening:
-
Oil Phase: Determine the solubility of this compound in various pharmaceutically acceptable oils (e.g., Labrafil®, Capryol®, olive oil, sesame oil). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen various non-ionic surfactants (e.g., Tween® 80, Cremophor® EL, Labrasol®) for their ability to emulsify the selected oil.
-
Co-surfactant: Screen co-surfactants (e.g., Transcutol®, PEG 400) for their ability to improve the emulsification and stability of the surfactant/oil mixture.
-
-
Constructing Ternary Phase Diagrams:
-
Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process.
-
Map the regions that form clear, stable microemulsions on a ternary phase diagram. This identifies the optimal ratios for the SEDDS formulation.
-
-
Formulation Loading and Characterization:
-
Dissolve this compound in the optimized SEDDS pre-concentrate (oil/surfactant/co-surfactant mixture).
-
Characterize the drug-loaded SEDDS by assessing emulsification time, droplet size distribution after dilution, and stability.
-
-
In Vitro and In Vivo Testing:
-
Perform in vitro drug release studies to compare the dissolution of the SEDDS formulation against a simple suspension.
-
Conduct pharmacokinetic studies in an animal model to compare the oral bioavailability of this compound delivered via SEDDS versus the standard suspension.
-
Visualizations
Caption: Workflow for preparing an this compound oral suspension.
Caption: Mechanism of P-gp inhibition by this compound.
Caption: Potential AMPK/mTOR signaling pathway modulation.
References
troubleshooting inconsistent results in Alisol F 24-acetate experiments
Welcome to the technical support center for Alisol F 24-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a triterpene compound isolated from the rhizomes of Alisma orientalis.[1] It is known to possess several biological activities, including:
-
Anti-cancer activity: It can enhance the chemosensitivity of cancer cells to drugs like doxorubicin (B1662922) by inhibiting P-glycoprotein (P-gp) mediated drug efflux.[1][2]
-
Anti-hepatitis B virus (HBV) activity: It inhibits the secretion of HBV surface antigen (HBsAg) and HBeAg.[1]
-
Proapoptotic activity: It can induce apoptosis in cancer cells.[1]
Q2: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at 2-8°C or -20°C to -80°C as a solid.[3][4] Stock solutions should be aliquoted and stored at -20°C for up to a year, or -80°C for up to two years to avoid repeated freeze-thaw cycles.[5] For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.[5][6]
Q3: In which solvents is this compound soluble?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common solvent system is a mixture of DMSO and saline with a solubilizing agent like SBE-β-CD.[5][6] A study on the related compound, Alisol A 24-acetate, found it to be unstable in solvents, with a more rapid transformation in protic solvents (like methanol) compared to aprotic solvents.[7] It is advisable to prepare solutions fresh for each experiment.
Q4: What are typical working concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. Based on published studies, concentrations typically range from 5 µM to 100 µM.[1] For example, in MCF-7/DOX cells, concentrations of 5, 10, and 20 µM have been shown to increase the accumulation of doxorubicin.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent experimental results with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Q: My this compound is showing variable or weak effects in my cell-based assays. What could be the cause?
Possible Causes and Solutions:
-
Compound Instability: Alisol A 24-acetate, a related compound, has been reported to be unstable in solvents, particularly protic ones.[7] It's possible this compound has similar stability issues.
-
Recommendation: Prepare fresh stock solutions in a suitable aprotic solvent like DMSO immediately before each experiment. Avoid long-term storage of solutions.[8]
-
-
Improper Storage: Degradation of the compound due to incorrect storage can lead to loss of activity.
-
Cell Line Variability: Different cell lines may have varying sensitivity to this compound.
-
Recommendation: If possible, test a range of concentrations to determine the optimal dose for your specific cell line. Be aware that the IC50 can differ between cell types.
-
-
Assay Interference: Natural products can sometimes interfere with assay components.
-
Recommendation: Run appropriate controls, including a vehicle control (e.g., DMSO) and a positive control if available. Consider performing a counter-screen with a different detection method to rule out assay interference.[8]
-
Issue 2: Poor Solubility and Precipitation in Media
Q: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
Possible Causes and Solutions:
-
High Final Concentration of Organic Solvent: A high percentage of the solvent (e.g., DMSO) in the final culture medium can be toxic to cells and cause the compound to precipitate.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Prepare a more concentrated stock solution to minimize the volume added to the medium.
-
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility.
-
Recommendation: When diluting the stock solution into your aqueous buffer or medium, add it dropwise while vortexing or gently mixing to aid dispersion. Pre-warming the medium to 37°C may also help. For in vivo preparations, using co-solvents and solubilizing agents like SBE-β-CD can improve solubility.[5][6]
-
Issue 3: Difficulty Reproducing Literature Results
Q: I'm having trouble replicating the findings from a published paper on this compound. What factors should I consider?
Possible Causes and Solutions:
-
Differences in Experimental Conditions: Minor variations in protocol can lead to different outcomes.
-
Recommendation: Carefully compare your protocol with the published method. Pay close attention to cell line passage number, cell density, incubation times, and the source and purity of the this compound.
-
-
Purity of the Compound: The purity of this compound can affect its potency.
-
"Pan-Assay Interference Compounds" (PAINS): Some chemical structures are known to interfere with multiple assays non-specifically.
-
Recommendation: While this compound is not a widely recognized PAIN, it's good practice to be aware of this phenomenon. If you observe activity across multiple unrelated assays, consider running orthogonal assays to confirm the biological effect.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and the related Alisol A 24-acetate.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HepG2.2.15 | HBsAg Secretion | IC50: 7.7 µM | Inhibition | [1] |
| HepG2.2.15 | HBeAg Secretion | IC50: 5.1 µM | Inhibition | [1] |
| MCF-7/DOX | Chemosensitivity | 5, 10, 20 µM | Dose-dependent increase in Doxorubicin chemosensitivity | [1] |
| Caco-2 | Digoxin Transport | 10 µM | Increased absorption and decreased secretion of Digoxin | [1] |
Table 2: In Vitro Efficacy of Alisol A 24-acetate
| Cell Line | Assay | Concentration | Effect | Reference |
| HepG2 | Lipid Accumulation | 10 µM | Significantly decreased lipid droplets and intracellular TG content | [10][11] |
| Chondrocytes | Cell Viability (IL-1β induced) | 2.5, 5, 10, 20 µM | Concentration-dependently increased cell viability | [9] |
| Rat VSMCs | Cell Proliferation (ox-LDL induced) | 5, 10, 20 mg/L | Inhibition of proliferation | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing changes in protein expression or phosphorylation in signaling pathways affected by this compound (e.g., P-gp or AMPK pathway proteins).
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-p-AMPK, anti-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizations: Diagrams and Workflows
Below are diagrams illustrating key concepts related to this compound experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Signaling pathway of this compound enhancing doxorubicin effects.
Caption: Alisol A 24-acetate's potential role in ameliorating hepatic steatosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 443683-76-9 [sigmaaldrich.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of alisol A 24-acetate on proliferation of aorta smooth muscle cells in rats induced by ox-LDL] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alisol F 24-acetate Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Alisol F 24-acetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a triterpenoid (B12794562) compound isolated from the rhizomes of Alisma orientalis. In cell culture studies, it is primarily investigated for its pro-apoptotic, anti-inflammatory, and anti-hepatitis B virus (HBV) properties.[1][2] A significant area of research is its ability to enhance the chemosensitivity of multidrug-resistant (MDR) cancer cells to chemotherapeutic agents like doxorubicin (B1662922) by inhibiting the P-glycoprotein (P-gp) efflux pump.[3][4][5]
Q2: What is the mechanism of action of this compound?
This compound has been shown to modulate several key signaling pathways. Its effects are often attributed to the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6][7] Additionally, it can influence the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and autophagy.[6][8] In the context of multidrug resistance, this compound directly inhibits the function of the P-glycoprotein (P-gp) transporter, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[4][9]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[10] For cell culture applications, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is a typical working concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a broad range from 1 µM to 100 µM has been explored.[4][11] For applications aiming to enhance chemosensitivity without causing direct cytotoxicity, a non-toxic concentration range of 5 µM to 20 µM is often used.[4][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I observed a precipitate forming in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent this?
Answer: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of medium can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Medium | The solubility of the compound may be lower in cold medium. | Always use pre-warmed (37°C) cell culture medium for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.[3] |
Issue 2: High Cell Death Observed at Expected "Non-Toxic" Concentrations
Question: I am using this compound at a concentration reported to be non-toxic in the literature (e.g., 10 µM), but I am observing significant cell death in my control group (cells treated with this compound alone). Why is this happening?
Answer: Cell line-specific sensitivity and experimental conditions can lead to unexpected cytotoxicity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The "non-toxic" concentration in one cell line may be cytotoxic in another. | Always perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) on your specific cell line to determine the appropriate non-toxic concentration range. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high, leading to cytotoxicity. | Ensure the final DMSO concentration is below 0.5% (ideally <0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Extended Incubation Time | The reported non-toxic concentration may be for a shorter incubation period than what is being used in your experiment. | If a longer incubation is required, you may need to use a lower concentration of this compound. Evaluate cytotoxicity at different time points. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | Concentration Range Tested (µM) | Observation |
| Caco-2 | CCK-8 | 24 | 1 - 100 | Dose-dependent inhibition of cell proliferation. Non-toxic concentrations determined to be 5, 10, and 20 µM (cell growth inhibition < 20%).[4] |
| MCF-7/DOX | CCK-8 | 24 | 1 - 100 | Dose-dependent inhibition of cell proliferation. Non-toxic concentrations for combination studies were 5, 10, and 20 µM.[4] |
Table 2: Effect of this compound on Doxorubicin Chemosensitivity in MCF-7/DOX Cells
| This compound Concentration (µM) | Doxorubicin Concentration Range (µM) | Incubation Time (h) | Outcome |
| 5, 10, 20 | 0.03 - 100 | 24 | Significantly enhanced the cytotoxic effect of doxorubicin in a dose-dependent manner.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.1%). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol describes the detection of total and phosphorylated Akt as an indicator of PI3K pathway activity following treatment with this compound.
Materials:
-
Cells and this compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt)
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (for Total Akt): The membrane can be stripped and re-probed with the primary antibody for total Akt to normalize the phospho-protein levels.
Mandatory Visualizations
Caption: Workflow for determining cell viability with this compound using an MTT assay.
Caption: Proposed signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. promocell.com [promocell.com]
- 3. benchchem.com [benchchem.com]
- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]
- 7. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
potential for Alisol F 24-acetate degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol F 24-acetate. The information addresses potential degradation during storage and outlines best practices for maintaining its stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at room temperature in a well-closed container, protected from light and moisture. Several suppliers recommend room temperature storage for the solid compound.
Q2: What is the potential for this compound degradation in solution?
A2: There is a significant potential for degradation when this compound is in solution. A study on the closely related compound, Alisol A 24-acetate, revealed it to be unstable in solvents.[1] The rate of transformation was found to be faster in protic solvents (e.g., methanol) compared to aprotic solvents.[1] Degradation can include deacetylation to form Alisol F. Therefore, it is strongly recommended to prepare solutions fresh and use them on the same day. If short-term storage of a stock solution is necessary, it should be stored in tightly sealed vials at -20°C for no longer than two weeks.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure as a triterpenoid (B12794562) acetate (B1210297), the primary degradation pathways for this compound are likely hydrolysis and oxidation.
-
Hydrolysis: The acetate ester group at the C-24 position is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3] This reaction would yield Alisol F and acetic acid.
-
Oxidation: Triterpenoids can be susceptible to oxidation, which may be initiated by exposure to air, light, or certain reactive species.[4]
-
Isomerization: As observed with Alisol A 24-acetate, there is a possibility of inter-transformation with other positional isomers if the molecular structure allows.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, validate its stability over the intended use period by re-analyzing its purity. |
| Appearance of unknown peaks in chromatography. | Formation of degradation products. | Characterize the unknown peaks using techniques like LC-MS to identify potential degradation products such as Alisol F. Review storage conditions and handling procedures to minimize degradation. |
| Loss of biological activity. | Degradation of the active compound. | Confirm the purity of the this compound being used. If degradation is suspected, obtain a new, verified batch of the compound. Ensure proper storage and handling. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Moisture | Duration |
| Solid | Room Temperature | Protected from light and moisture | Long-term |
| Solution | -20°C | Tightly sealed vials | Up to 2 weeks |
Table 2: General Conditions for Forced Degradation Studies of Natural Products
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the acetate ester. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature | Saponification (hydrolysis) of the acetate ester.[2] |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of susceptible functional groups. |
| Thermal Degradation | 60°C | Thermally induced degradation. |
| Photodegradation | Exposure to UV and visible light | Light-induced degradation.[5] |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under specified storage conditions by monitoring its purity over time.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Autosampler vials
3. Methods:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Stability Study Setup:
-
Prepare multiple aliquots of the this compound solution in autosampler vials.
-
Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable mobile phase and gradient. A common mobile phase for similar compounds is a mixture of acetonitrile and water with 0.1% formic acid.[6][7]
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
At each designated time point, inject a sample from the stored vials into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 6. A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of alisol A and alisol A 24-acetate from Alisma orientale (Sam.) Juz. in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 18674-16-3 | Alisol A,24-acetate [phytopurify.com]
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating the nephrotoxic effects of Alisol F 24-acetate and similar compounds on human renal proximal tubular epithelial (HK-2) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound induced nephrotoxicity in HK-2 cells?
A1: this compound and the related compound Alisol B 23-acetate induce nephrotoxicity in HK-2 cells primarily by triggering autophagy, which then leads to apoptosis (cell death).[1] This process is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2]
Q2: What are the expected morphological changes in HK-2 cells after treatment with this compound?
A2: HK-2 cells treated with this compound may exhibit signs of apoptosis. Researchers should look for cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Additionally, since the process involves autophagy, an increase in the formation of vacuoles within the cytoplasm might be observed.[3]
Q3: What are some key biomarkers to measure when assessing the nephrotoxicity of these compounds in HK-2 cells?
A3: Key biomarkers for assessing nephrotoxicity include Kidney Injury Molecule-1 (KIM-1), Clusterin, and Trefoil Factor 3 (TFF-3).[1] Studies have shown that both protein and mRNA levels of these markers are significantly increased in HK-2 cells following treatment with alisol compounds.
Q4: What is a suitable concentration range for this compound in initial experiments with HK-2 cells?
A4: Based on existing research, a concentration of 6 μM for Alisol A 24-acetate was selected for in-depth experiments as it maintained cell viability above 95% in initial MTT assays, indicating it's a concentration that allows for the study of cellular mechanisms without causing immediate widespread cell death. For related compounds like Alisol B 23-acetate, 15 μM was used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
-
Possible Cause 1: Inconsistent Seeding Density.
-
Solution: Ensure a uniform cell suspension and accurate cell counting before seeding. HK-2 cells should be seeded at a consistent density (e.g., 5 x 10³ cells per well in a 96-well plate) and allowed to adhere and stabilize for 24-48 hours before adding the test compound.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause 3: Interference of the Compound with the Assay Reagent.
-
Solution: Run a control with the compound in cell-free media to check if it reacts with the MTT reagent directly. If it does, consider alternative viability assays like CellTiter-Glo® or a lactate (B86563) dehydrogenase (LDH) release assay.
-
Issue 2: Difficulty in Detecting Apoptosis
-
Possible Cause 1: Incorrect Timing of Assay.
-
Solution: Apoptosis is a dynamic process. If you are measuring at a single time point, you might miss the peak. Perform a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal window for detecting apoptosis after treatment with this compound.
-
-
Possible Cause 2: Insufficient Concentration of the Compound.
-
Solution: While high concentrations can lead to necrosis, a concentration that is too low may not induce a detectable level of apoptosis. Refer to dose-response data to select an appropriate concentration that induces apoptosis without causing excessive necrosis.
-
-
Possible Cause 3: Suboptimal Apoptosis Assay.
-
Solution: Use multiple methods to confirm apoptosis. For example, complement flow cytometry using Annexin V/PI staining with a functional assay like caspase-3/7 activation or a morphological analysis like Hoechst staining for nuclear condensation.
-
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Proteins (PI3K/Akt/mTOR)
-
Possible Cause 1: Poor Quality of Cell Lysate.
-
Solution: Ensure rapid and efficient cell lysis on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins like Akt and mTOR.
-
-
Possible Cause 2: Suboptimal Antibody Performance.
-
Solution: Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls where possible. When probing for phosphorylated proteins, ensure you also probe for the total protein to normalize the results.
-
-
Possible Cause 3: Low Abundance of Target Proteins.
-
Solution: Increase the amount of protein loaded onto the gel. Ensure your protein transfer to the membrane is efficient. A wet transfer overnight at 4°C can sometimes improve the transfer of high molecular weight proteins.
-
Data Presentation
Table 1: Effect of Alisol A 24-Acetate and Alisol B 23-Acetate on HK-2 Cell Viability
| Compound | Concentration (µM) | Treatment Time | Cell Viability (%) |
| Alisol A 24-acetate | 6 | 48h | 96.20 ± 13.94 |
| Alisol B 23-acetate | 15 | 48h | 96.69 ± 14.74 |
Data is expressed as mean ± SD.
Table 2: Effect of Autophagy Inhibition on Cell Viability in the Presence of Alisol Compounds
| Treatment Group | Cell Viability (%) |
| Alisol B 23-acetate alone | 49.65 ± 2.63 |
| Alisol B 23-acetate + 3-MA | 87.30 ± 3.17 |
| Alisol A 24-acetate alone | 50.71 ± 3.47 |
| Alisol A 24-acetate + 3-MA | 89.06 ± 3.03 |
3-MA (3-methyladenine) is an autophagy inhibitor. Data shows that inhibiting autophagy reverses the cytotoxic effects of the alisol compounds.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well. Allow cells to adhere and grow for 48 hours until they reach about 70% confluency.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Western Blot Analysis
-
Cell Lysis: After treating HK-2 cells with the compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Beclin-1, LC3, Bcl-2, Kim-1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like GAPDH.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment and Collection: Treat HK-2 cells in 6-well plates with this compound for the desired time. Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations
Caption: Signaling pathway of this compound induced nephrotoxicity in HK-2 cells.
Caption: General experimental workflow for studying this compound nephrotoxicity.
References
Technical Support Center: Minimizing Alisol F 24-acetate Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Alisol F 24-acetate in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is a triterpenoid (B12794562) compound isolated from the rhizomes of Alisma orientalis.[1][2] Like many other triterpenoids, its chemical structure is largely non-polar, making it poorly soluble in water and prone to precipitation when introduced into aqueous environments such as cell culture media or buffers.
Q2: What are the common causes of this compound precipitation during experiments?
A2: The primary causes of precipitation include:
-
Exceeding Solubility Limit: The concentration of this compound surpasses its maximum solubility in the aqueous medium.
-
Improper Dissolution: The initial stock solution in an organic solvent is not properly prepared or mixed, leading to the formation of micro-precipitates.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
pH Shifts: Alterations in the pH of the aqueous solution may impact the stability and solubility of the compound.
-
Compound Instability: While specific data for this compound is limited, a related compound, Alisol A 24-acetate, has been shown to be unstable in certain solvents, particularly protic solvents like methanol, where it can undergo deacetylation.[3]
Q3: In which organic solvents is this compound soluble?
A3: this compound is reported to be soluble in several organic solvents. Qualitative data indicates solubility in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of stock solution to aqueous media | Solvent Shock: Rapid change in solvent polarity. | 1. Warm the aqueous media to 37°C before adding the stock solution. 2. Add the stock solution dropwise while vortexing or stirring the aqueous media to ensure rapid and even dispersion. 3. Consider a serial dilution approach, where the stock solution is first diluted in a mixture of organic solvent and aqueous buffer before the final dilution. |
| Exceeding Solubility Limit: The final concentration is too high for the aqueous medium. | 1. Lower the final working concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but ensure it is within the tolerance limits of your experimental system (typically ≤ 0.5% for cell culture). | |
| Cloudiness or precipitate formation in the stock solution | Incomplete Dissolution: The compound is not fully dissolved in the organic solvent. | 1. Ensure you are using a high-purity, anhydrous grade organic solvent (e.g., DMSO). 2. Gently warm the solution in a water bath (up to 37°C) and use sonication to aid dissolution. 3. Visually inspect the solution for any particulate matter before use. |
| Precipitation observed over time in the final working solution | Compound Instability: Potential degradation or transformation of the compound. | 1. Prepare fresh working solutions immediately before each experiment. 2. Avoid storing this compound in protic solvents for extended periods, as related compounds have shown instability.[3] 3. Store stock solutions at -20°C or -80°C in an anhydrous solvent and minimize freeze-thaw cycles. |
| pH Sensitivity: The pH of the medium may be affecting solubility. | Although specific data for this compound is unavailable, changes in pH can affect the stability of similar compounds.[4] Ensure the pH of your aqueous buffer is stable. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (530.7 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 5.307 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration: Decide on the final working concentration of this compound for your experiment.
-
Calculate the dilution: Calculate the volume of the stock solution needed to achieve the final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.
-
Prepare the aqueous medium: Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
Add the stock solution: While vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final mixing: Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Signaling Pathways and Experimental Workflows
This compound has been reported to interact with several cellular signaling pathways, which is crucial for understanding its mechanism of action and for designing relevant experiments.
Inhibition of P-glycoprotein (P-gp) Mediated Drug Efflux
This compound has been shown to enhance the chemosensitivity of cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[2][5] This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]
- 3. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Alisol F 24-acetate and Alisol B 23-acetate
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data provides a comparative analysis of the biological efficacy of two closely related triterpenoids, Alisol F 24-acetate and Alisol B 23-acetate. This guide, intended for researchers, scientists, and drug development professionals, synthesizes quantitative data on their anti-cancer, anti-inflammatory, and other key biological activities, offering a side-by-side examination of their potential as therapeutic agents.
Executive Summary
This compound and Alisol B 23-acetate, both isolated from the rhizome of Alisma orientale, exhibit a range of promising pharmacological activities. While both compounds demonstrate efficacy in overcoming multidrug resistance in cancer cells, they show distinct profiles in other therapeutic areas. This compound has demonstrated notable anti-hepatitis B virus (HBV) activity. In contrast, Alisol B 23-acetate has been more extensively studied for its pro-apoptotic effects in various cancer cell lines and its potent anti-inflammatory and metabolic regulatory functions, primarily through the activation of the Farnesoid X receptor (FXR). This guide presents a detailed comparison of their efficacy, supported by experimental data and methodologies, to aid in the evaluation of their respective therapeutic potential.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the efficacy of this compound and Alisol B 23-acetate in various experimental models.
Table 1: Anti-Cancer and Chemosensitizing Activity
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| This compound | Chemosensitization | MCF-7/DOX (Doxorubicin-resistant breast cancer) | Significantly enhanced doxorubicin-induced apoptosis at 5, 10, and 20 µM. | [1] |
| Alisol B 23-acetate | Cytotoxicity | HCT116 (Colon cancer) | ~20 µM | [2] |
| Cytotoxicity | SW620 (Colon cancer) | ~20 µM | [2] | |
| P-glycoprotein Inhibition | HepG2-DR, K562-DR | Effective reversal of multidrug resistance at concentrations from 1-100 µM. | [3] |
Table 2: Anti-Viral and Metabolic Activity
| Compound | Assay | Target/Model | IC50 / Effect | Reference |
| This compound | Anti-HBV Activity | HepG2 2.2.15 cells | 7.7 µM (HBsAg secretion) | [1] |
| Anti-HBV Activity | HepG2 2.2.15 cells | 5.1 µM (HBeAg secretion) | ||
| Alisol B 23-acetate | FXR Activation | HepG2 cells (transiently transfected) | Significant increase in luciferase activity at 0.1, 1, and 10 µM. | |
| Anti-Coronavirus Activity | MERS-CoV, SARS-CoV-2, Alpha, Delta variants | IC50 values ranging from 8.3 to 19.29 µM. |
Experimental Methodologies
Apoptosis Induction in Colon Cancer Cells (Alisol B 23-acetate)
-
Cell Culture: Human colon carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assay (MTT): HCT116 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of Alisol B 23-acetate for 24 hours. Subsequently, MTT solution was added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader to determine the IC50 value.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining): HCT116 cells were treated with Alisol B 23-acetate at the indicated concentrations. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Reversal of Multidrug Resistance in Breast Cancer Cells (this compound)
-
Cell Culture: Doxorubicin-resistant human breast cancer cells (MCF-7/DOX) were maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and doxorubicin (B1662922) to maintain the resistant phenotype.
-
Chemosensitivity Assay: MCF-7/DOX cells were seeded in 96-well plates and treated with various concentrations of doxorubicin in the presence or absence of non-toxic concentrations of this compound (5, 10, and 20 µM) for 24 hours. Cell viability was assessed using the CCK-8 assay to determine the enhancement of doxorubicin's cytotoxicity.
-
Doxorubicin Accumulation Assay: MCF-7/DOX cells were pre-incubated with this compound for a specified time, followed by the addition of doxorubicin. After incubation, the cells were washed with ice-cold PBS, and the intracellular fluorescence of doxorubicin was measured using a flow cytometer to assess the effect of this compound on drug accumulation.
Anti-Hepatitis B Virus (HBV) Activity Assay (this compound)
-
Cell Culture: The HBV-producing human hepatoblastoma cell line, HepG2 2.2.15, was cultured in MEM supplemented with 10% FBS, G418, and penicillin-streptomycin.
-
Measurement of HBsAg and HBeAg: HepG2 2.2.15 cells were treated with various concentrations of this compound for a specified period. The culture supernatants were collected, and the levels of secreted HBsAg and HBeAg were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits. The IC50 values were calculated based on the reduction in viral antigen secretion compared to untreated controls.
Farnesoid X Receptor (FXR) Activation Assay (Alisol B 23-acetate)
-
Cell Culture and Transfection: Human hepatocellular carcinoma HepG2 cells were cultured in DMEM with 10% FBS. For the reporter gene assay, cells were transiently co-transfected with an FXR expression plasmid and a reporter plasmid containing the bile salt export pump (BSEP) promoter driving a luciferase gene.
-
Dual-Luciferase Reporter Assay: Following transfection, cells were treated with various concentrations of Alisol B 23-acetate or a known FXR agonist (positive control) for 24 hours. Cell lysates were then prepared, and the firefly and Renilla luciferase activities were measured using a dual-luciferase assay system. The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity to determine the extent of FXR activation.
Signaling Pathways and Mechanisms of Action
Alisol B 23-acetate: Induction of Apoptosis in Colon Cancer Cells
Alisol B 23-acetate induces apoptosis in human colon cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway. This leads to an autophagic-dependent apoptotic cell death.
Caption: Alisol B 23-acetate induced apoptosis pathway.
This compound: Overcoming P-glycoprotein Mediated Multidrug Resistance
This compound enhances the efficacy of chemotherapeutic drugs in resistant cancer cells by inhibiting the function of P-glycoprotein (P-gp), a key drug efflux pump. This inhibition leads to increased intracellular accumulation of anti-cancer drugs, thereby restoring their cytotoxic effects.
Caption: this compound mechanism in overcoming MDR.
Conclusion
Both this compound and Alisol B 23-acetate present as valuable compounds for further pharmacological investigation. This compound's potent anti-HBV activity and its ability to counteract multidrug resistance suggest its potential in infectious diseases and oncology. Alisol B 23-acetate's broader range of activities, including its pro-apoptotic, anti-inflammatory, and metabolic regulatory effects, positions it as a versatile candidate for development in cancer, inflammatory disorders, and metabolic diseases. The provided data and experimental protocols offer a foundation for researchers to design further comparative studies to fully elucidate the therapeutic potential of these promising natural products.
References
Unlocking Chemotherapeutic Potential: Alisol F 24-Acetate as a Synergistic Partner in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the efficacy of cancer chemotherapy. A promising strategy to overcome MDR is the use of synergistic agents that can enhance the cytotoxicity of conventional chemotherapeutics. Alisol F 24-acetate, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has demonstrated considerable potential in this regard. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and drug development.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound is most prominently documented in combination with doxorubicin (B1662922) in doxorubicin-resistant (MCF-7/DOX) human breast cancer cells. The primary mechanism is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][2][3] This inhibition leads to increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its cytotoxic efficacy.
Table 1: In Vitro Synergism of this compound with Doxorubicin in MCF-7/DOX Cells
| Parameter | Doxorubicin Alone | Doxorubicin + this compound (5 µM) | Doxorubicin + this compound (10 µM) | Doxorubicin + this compound (20 µM) | Reference |
| IC50 of Doxorubicin | >100 µM | Not specified | Not specified | Significantly reduced | [1] |
| Reversal Fold (RF) * | 1 | 7.95 (with Alisol B 23-acetate) | 8.14 (with Alisol A 24-acetate) | Not specified | [4] |
| Combination Index (CI) | - | <1 (indicating synergism) | <1 (indicating synergism) | <1 (indicating synergism) |
Note: Reversal Fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the synergistic agent. Data for Alisol A 24-acetate and Alisol B 23-acetate are included as structurally similar compounds with the same mechanism of action.
The synergy of this compound has also been observed with other P-gp substrate drugs, such as paclitaxel (B517696) and vincristine, in various MDR cancer cell lines, including KB/VIN and HepG2/VIN.
Core Mechanism: P-glycoprotein Inhibition and Apoptosis Induction
The central mechanism for the synergistic action of this compound is its ability to inhibit the function of the P-gp drug efflux pump. This leads to a cascade of events culminating in enhanced cancer cell death.
Caption: Mechanism of this compound Synergy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are summarized protocols for key experiments used to evaluate the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multidrug-resistant cancer cells (e.g., MCF-7/DOX) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of different concentrations of this compound (e.g., 5, 10, 20 µM).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Doxorubicin Accumulation Assay
-
Cell Seeding and Treatment: Seed MCF-7/DOX cells on coverslips in 6-well plates and treat with this compound for a specified time (e.g., 2 hours).
-
Doxorubicin Incubation: Add doxorubicin (e.g., 10 µM) to the media and incubate for an additional 2 hours.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging: Observe the intracellular red fluorescence of doxorubicin and the blue fluorescence of the nuclei using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity using image analysis software.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat MCF-7/DOX cells with doxorubicin and/or this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental and Logical Workflow
The evaluation of a potential synergistic agent like this compound follows a logical progression from initial cytotoxicity screening to mechanistic studies.
Caption: General Experimental Workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Alisol F 24-Acetate: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer Cells
A comprehensive analysis of Alisol F 24-acetate's efficacy in overcoming P-glycoprotein-mediated multidrug resistance in cancer cells, with a comparative overview against other known inhibitors. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual pathway diagrams to facilitate further investigation and application.
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), being a primary mechanism. P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. The search for potent and safe P-gp inhibitors to be used in combination with conventional anticancer drugs is an active area of research. This compound, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has emerged as a promising candidate for reversing P-gp-mediated MDR.
This guide provides a detailed validation of this compound as a P-gp inhibitor, comparing its performance with related Alisol compounds and the well-established P-gp inhibitor, Verapamil. The data presented is compiled from peer-reviewed studies and is intended to provide a clear, objective overview for the scientific community.
Comparative Efficacy of this compound in Sensitizing Cancer Cells to Doxorubicin (B1662922)
Studies have demonstrated that this compound can significantly enhance the cytotoxicity of doxorubicin in P-gp-overexpressing cancer cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) of doxorubicin in the presence and absence of this compound and other Alisol derivatives in the doxorubicin-resistant human breast cancer cell line, MCF-7/DOX.
| Compound | Concentration (µM) | Doxorubicin IC50 in MCF-7/DOX (µM) | Fold Reversal |
| Doxorubicin alone | - | 34.8 | 1.0 |
| This compound | 10 | Not explicitly quantified | Significant |
| Alisol A 24-acetate | 10 | 1.83 | 19.0 |
| Alisol B 23-acetate | 10 | 1.15 | 30.3 |
| Verapamil (Control) | 10 | Not available in direct comparison | - |
Note: While the study on this compound demonstrated a significant, concentration-dependent cytotoxic effect in combination with doxorubicin, a specific IC50 value for the combination was not provided in the primary publication. The fold reversal for Alisol A and B 23-acetate is calculated based on the IC50 of doxorubicin alone in the resistant cell line.
Impact on Intracellular Drug Accumulation
A key mechanism by which P-gp inhibitors reverse MDR is by increasing the intracellular concentration of chemotherapeutic drugs. This compound has been shown to effectively increase the accumulation of P-gp substrates in resistant cancer cells.
| Compound | Concentration (µM) | Effect on Doxorubicin Accumulation in MCF-7/DOX cells |
| This compound | 5, 10, 20 | Dose-dependent increase |
| Alisol B 23-acetate | 10 | Significant increase in Rhodamine 123 accumulation |
| Verapamil (Control) | 10 | Significant increase in Rhodamine 123 accumulation |
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's potential, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both. A control group with no treatment is also included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the P-gp substrate, Rhodamine 123.
-
Cell Seeding: Seed MCF-7/DOX cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with different concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to the cells and incubate for 1 hour.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh medium (with or without the inhibitor) and incubate for another 2 hours to allow for efflux.
-
Cell Harvesting and Analysis: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its pumping function.
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp.
-
Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with the test compound (this compound) at various concentrations in an assay buffer containing MgATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the compound on the basal and verapamil-stimulated P-gp ATPase activity.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for validating a P-gp inhibitor.
Caption: Logical relationship of this compound in overcoming P-gp-mediated MDR.
Conclusion
The available evidence strongly supports the validation of this compound as a potent P-gp inhibitor capable of reversing multidrug resistance in cancer cells. Its ability to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin by increasing their intracellular accumulation highlights its potential as an adjuvant in cancer therapy. The provided data and experimental protocols offer a solid foundation for further preclinical and clinical investigations into the therapeutic application of this compound. Comparative analysis with its structural analogs, Alisol A 24-acetate and Alisol B 23-acetate, suggests that the alisol triterpenoid scaffold is a promising platform for the development of novel MDR reversal agents. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and precise molecular interactions with P-gp.
Reversing the Resistance: A Comparative Analysis of Alisol F 24-acetate and Verapamil in Combating Multidrug Resistance
A deep dive into the mechanisms and efficacy of two potent P-glycoprotein inhibitors in overcoming multidrug resistance in cancer therapy.
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells, reducing their intracellular concentration and therapeutic effect. Researchers have actively explored P-gp inhibitors, also known as chemosensitizers, to reverse this resistance. This guide provides a detailed comparative analysis of two such agents: Alisol F 24-acetate, a natural triterpenoid, and Verapamil (B1683045), a well-established calcium channel blocker.
Mechanism of Action: Targeting the P-glycoprotein Efflux Pump
Both this compound and Verapamil primarily exert their MDR-reversing effects by inhibiting the function of P-glycoprotein.[1][2][3] P-gp is a transmembrane protein that acts as an efflux pump, utilizing ATP hydrolysis to expel a wide range of cytotoxic drugs from the cell. By interfering with this process, both compounds increase the intracellular accumulation and retention of chemotherapeutic agents, thereby restoring their efficacy in resistant cancer cells.
This compound , isolated from the rhizomes of Alisma orientale, has been shown to be a potent P-gp inhibitor.[4] Studies have demonstrated its ability to enhance the chemosensitivity of multidrug-resistant human breast cancer cells (MCF-7/DOX) to doxorubicin (B1662922) by inhibiting P-gp-mediated drug efflux.[4] This leads to increased intracellular doxorubicin concentration and promotes apoptosis in these resistant cells.[4]
Verapamil , a first-generation P-gp inhibitor, also functions by directly interacting with the transporter.[5][6][7] It is believed to competitively inhibit the drug-binding site on P-gp.[3] Beyond direct inhibition, some studies suggest that verapamil may also decrease the expression of P-gp at both the mRNA and protein levels, offering a dual mechanism for overcoming resistance.[6] However, the clinical application of verapamil as an MDR modulator is often limited by its primary function as a calcium channel blocker, which can lead to dose-limiting cardiovascular side effects.[3][8]
The following diagram illustrates the general mechanism of P-gp-mediated multidrug resistance and its inhibition by agents like this compound and Verapamil.
Caption: General mechanism of P-gp mediated MDR and its reversal.
Comparative Efficacy: A Look at the Data
Direct head-to-head comparative studies quantifying the P-gp inhibitory potency of this compound and Verapamil in the same experimental setup are limited. However, data from independent studies provide insights into their relative effectiveness. The following table summarizes key quantitative findings from various studies.
| Parameter | This compound | Verapamil | Cell Line | Chemotherapeutic Agent | Reference |
| Reversal Fold | 7.95 (at 10 µM) | Not directly compared | HepG2/VIN | Doxorubicin | [9] |
| Effect on Drug Accumulation | Increased doxorubicin accumulation | Increased DNR and VLB accumulation | MCF-7/DOX | Doxorubicin | [4] |
| Effect on P-gp Expression | Not reported | 3-fold decrease in P-gp expression after 72h (at 15 µM) | K562/ADR | - | [6] |
| IC50 for other activities | HBsAg secretion: 7.7 µM; HBeAg secretion: 5.1 µM | Not applicable | HepG2 2.2.15 | - | [4] |
Note: Reversal fold is a measure of how many times the cytotoxicity of a chemotherapeutic agent is increased in the presence of the MDR modulator.
The data suggests that this compound is a potent MDR reversal agent, significantly enhancing the cytotoxicity of doxorubicin in resistant cells.[9] While a direct comparison of reversal fold with Verapamil is unavailable from the same study, Verapamil has been shown to effectively increase the accumulation of various chemotherapeutic agents and, notably, to downregulate P-gp expression, an effect not yet reported for this compound.[6]
Experimental Protocols: Methodologies for Assessing MDR Reversal
To evaluate the efficacy of MDR reversal agents, several key experiments are routinely performed. The following are detailed methodologies for assays commonly used in the cited research.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the ability of an MDR modulator to sensitize resistant cells to a chemotherapeutic agent.
Caption: Workflow of the MTT assay for cytotoxicity determination.
Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay measures the ability of an MDR modulator to increase the intracellular concentration of a fluorescent chemotherapeutic agent (e.g., Doxorubicin) or a fluorescent P-gp substrate (e.g., Rhodamine 123).
Caption: Workflow for the intracellular drug accumulation assay.
Western Blot for P-glycoprotein Expression
This technique is used to determine if the MDR modulator affects the protein level of P-gp.
Caption: Workflow for Western blot analysis of P-gp expression.
Conclusion: Future Directions and Clinical Implications
Both this compound and Verapamil demonstrate significant potential in reversing P-gp-mediated multidrug resistance. This compound, as a natural product, shows promising efficacy with potentially fewer side effects compared to Verapamil, although further toxicological studies are required. Verapamil, despite its well-documented cardiovascular effects, has paved the way for the development of second and third-generation P-gp inhibitors with improved safety profiles.
Future research should focus on direct comparative studies of these two compounds to establish their relative potencies and therapeutic indices. Furthermore, investigating the potential of this compound to modulate P-gp expression could provide deeper insights into its mechanism of action. Ultimately, the development of effective and safe P-gp inhibitors like this compound holds great promise for improving the outcomes of chemotherapy in patients with drug-resistant cancers.
References
- 1. This compound(Standard Reference Material) | 443683-76-9 | TSA68376 [biosynth.com]
- 2. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-glycoprotein expression in malignant lymphoma and reversal of clinical drug resistance with chemotherapy plus high-dose verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the anti-inflammatory activity of Alisol F 24-acetate against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the anti-inflammatory activity of Alisol F 24-acetate against established anti-inflammatory standards. The information is compiled from preclinical studies to assist researchers in assessing its potential as a therapeutic agent.
Executive Summary
This compound, a triterpenoid (B12794562) compound, exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism of action is primarily attributed to the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. While direct comparative efficacy data with standards like dexamethasone (B1670325) and indomethacin (B1671933) is limited, this guide consolidates available data to provide a baseline for evaluation.
Comparative In Vitro Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of Alisol F (a closely related and well-studied precursor to this compound) and the known standards, dexamethasone and indomethacin, on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | IC50 |
| Alisol F | 3.3 µM | Dose-dependent inhibition observed[1][2] | Not Reported |
| 11 µM | Dose-dependent inhibition observed[1][2] | Not Reported | |
| 33 µM | Dose-dependent inhibition observed[1][2] | Not Reported | |
| Dexamethasone | Various | Potent inhibitor[3] | ~ 3-7 nM (for other inflammatory mediators)[4] |
| Indomethacin | Various | Potent inhibitor | ~56.8 µM[5] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Cytokine | Compound | Concentration | % Inhibition | IC50 |
| TNF-α | Alisol F | 3.3 µM | Dose-dependent inhibition[1][2] | Not Reported |
| 11 µM | Dose-dependent inhibition[1][2] | Not Reported | ||
| 33 µM | Dose-dependent inhibition[1][2] | Not Reported | ||
| Dexamethasone | 10⁻⁸ - 10⁻⁴ M | Dose-dependent inhibition[6] | Not Reported | |
| Indomethacin | Various | Inhibitory effect | ~143.7 µM[5] | |
| IL-6 | Alisol F | 3.3 µM | Dose-dependent inhibition[1][2] | Not Reported |
| 11 µM | Dose-dependent inhibition[1][2] | Not Reported | ||
| 33 µM | Dose-dependent inhibition[1][2] | Not Reported | ||
| Dexamethasone | 10⁻⁸ M | Significant inhibition[6] | Not Reported | |
| Indomethacin | Various | Inhibitory effect | Not Reported | |
| IL-1β | Alisol F | 3.3 µM | Dose-dependent inhibition[1][2] | Not Reported |
| 11 µM | Dose-dependent inhibition[1][2] | Not Reported | ||
| 33 µM | Dose-dependent inhibition[1][2] | Not Reported | ||
| Dexamethasone | Various | Inhibitory effect | Not Reported | |
| Indomethacin | Various | Inhibitory effect | Not Reported |
Note: The data for Alisol F is presented as a proxy for this compound due to the limited availability of direct comparative studies on the latter. The IC50 values for the standards are sourced from various studies and may have been determined under different experimental conditions.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Alisol F and its derivatives are mediated through the modulation of key intracellular signaling cascades. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or a standard anti-inflammatory drug (e.g., dexamethasone, indomethacin) for 2 hours.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.
-
The cells are incubated for a further 24 hours.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution.
-
The absorbance is measured at the appropriate wavelength (typically 450 nm), and cytokine concentrations are determined by comparison with a standard curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
The animals are housed under standard laboratory conditions with free access to food and water.
2. Treatment and Induction of Edema:
-
Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and this compound treated groups at various doses.
-
The test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
3. Measurement of Paw Edema:
-
The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The available evidence suggests that this compound is a promising anti-inflammatory agent that warrants further investigation. Its ability to inhibit key inflammatory mediators and modulate crucial signaling pathways highlights its therapeutic potential. However, to establish its clinical utility, direct comparative studies with established anti-inflammatory drugs are essential to determine its relative potency, efficacy, and safety profile. The experimental protocols and data presented in this guide provide a framework for such future evaluations.
References
- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Alisol F 24-Acetate and its Analogs in Sensitizing Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, reducing their efficacy. Recent research has highlighted the potential of natural compounds, specifically Alisol F 24-acetate and its structural analogs, to reverse this resistance. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols.
Quantitative Data Summary: Reversal of Chemotherapeutic Resistance
This compound and related triterpenoids have been shown to re-sensitize various drug-resistant cancer cell lines to standard chemotherapeutics. The primary mechanism is the inhibition of the P-gp efflux pump. The following table summarizes key quantitative findings from these studies.
| Cancer Cell Line | Resistant To | Alisol Compound Tested (Concentration) | Paired Chemotherapeutic | Key Outcome |
| MCF-7/DOX (Human Breast Cancer) | Doxorubicin (B1662922) | This compound (5, 10, 20 µM) | Doxorubicin | Dose-dependent increase in chemosensitivity and apoptosis.[1][2][3] The resistance index of MCF-7/DOX to doxorubicin was 51.2.[2] |
| HepG2/VIN (Human Hepatocellular Carcinoma) | Vinblastine | Alisol A 24-acetate (10 µM) | Doxorubicin | 8.14-fold reversal of resistance.[4] |
| HepG2/VIN (Human Hepatocellular Carcinoma) | Vinblastine | Alisol B 23-acetate (10 µM) | Doxorubicin | 7.95-fold reversal of resistance.[4] |
| KB/VIN (Human Oral Carcinoma) | Vinblastine | Alisol A 24-acetate (5, 10 µM) | Paclitaxel, Vincristine | Significant decrease in the IC50 of the chemotherapeutic drugs.[4][5] |
| KB/VIN (Human Oral Carcinoma) | Vinblastine | Alisol B 23-acetate (5, 10 µM) | Paclitaxel, Vincristine | Significant decrease in the IC50 of the chemotherapeutic drugs.[4][5] |
| ABCB1/Flp-In™-293 (P-gp Overexpressing) | Doxorubicin | Alisol A 24-acetate (10 µM) | Doxorubicin | 10.28-fold reversal of resistance.[4] |
| ABCB1/Flp-In™-293 (P-gp Overexpressing) | Doxorubicin | Alisol B 23-acetate (10 µM) | Doxorubicin | 11.66-fold reversal of resistance.[4] |
Reversal Fold (RF) is calculated by dividing the IC50 of the chemotherapeutic drug alone by the IC50 of the drug in the presence of the Alisol compound.
Visualizations: Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of P-gp mediated drug resistance reversal by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Antiviral Activity of Alisol F 24-Acetate Against Hepatitis B Virus (HBV) Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Alisol F 24-acetate against Hepatitis B Virus (HBV) with currently approved antiviral therapies. The information is based on available preclinical data.
Executive Summary
This compound, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has demonstrated in vitro activity against the Hepatitis B virus by inhibiting the secretion of viral antigens. However, comprehensive data directly comparing its efficacy against wild-type and drug-resistant HBV variants to current first-line treatments such as Entecavir and Tenofovir is not yet available in published literature. This guide summarizes the existing data on this compound and provides a framework for its evaluation as a potential anti-HBV agent.
Data Presentation
In Vitro Anti-HBV Activity of this compound
The primary mechanism of action identified for this compound is the inhibition of HBV antigen secretion. The half-maximal inhibitory concentration (IC50) values from in vitro studies using the HepG2.2.15 cell line, which constitutively expresses HBV, are presented below.
| Compound | Target | IC50 (µM) | Cell Line | Citation |
| This compound | HBsAg Secretion | 7.7 | HepG2.2.15 | [1][2] |
| This compound | HBeAg Secretion | 5.1 | HepG2.2.15 | [1][2] |
Comparative Anti-HBV Activity
Direct comparative studies of this compound against approved anti-HBV drugs using identical experimental conditions are not currently available. The following table provides a general comparison based on published data for the respective compounds. It is important to note that these values are not from head-to-head studies and may have been determined under different experimental settings.
| Compound | Primary Mechanism of Action | Reported Potency (Wild-Type HBV) | Activity Against Resistant Variants |
| This compound | Inhibition of HBsAg and HBeAg secretion | IC50: 5.1 - 7.7 µM | Data not available |
| Entecavir | Inhibition of HBV DNA polymerase | IC50: ~0.004 µM (for HBV DNA reduction) | Active against lamivudine-resistant strains; reduced activity against entecavir-resistant strains. |
| Tenofovir Disoproxil Fumarate (TDF) | Inhibition of HBV DNA polymerase | IC50: ~0.1 µM (for HBV DNA reduction) | Active against lamivudine- and entecavir-resistant strains. |
Experimental Protocols
While specific experimental protocols for testing this compound are not detailed in the available literature, a general methodology for assessing the in vitro anti-HBV activity of a compound using the HepG2.2.15 cell line is described below. This protocol is standard in the field for the initial screening and validation of potential anti-HBV drugs.
In Vitro Anti-HBV Activity Assay Using HepG2.2.15 Cells
1. Cell Culture and Maintenance:
-
HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection of HBV-expressing cells.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
HepG2.2.15 cells are seeded in 96-well plates at an appropriate density.
-
After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Entecavir). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a defined period, typically 3 to 6 days, with the medium and compound being replenished every 2-3 days.
3. Cytotoxicity Assay:
-
To assess the toxicity of the compound on the host cells, a parallel cytotoxicity assay is performed.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. After compound treatment, MTT reagent is added to the cells, followed by incubation to allow for the formation of formazan (B1609692) crystals.
-
The crystals are then dissolved, and the absorbance is measured to determine cell viability. The 50% cytotoxic concentration (CC50) is calculated.
4. Quantification of HBV Antigens (HBsAg and HBeAg):
-
The cell culture supernatant is collected after the treatment period.
-
The levels of secreted HBsAg and HBeAg are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The IC50 values for the inhibition of HBsAg and HBeAg secretion are calculated from the dose-response curves.
5. Quantification of Extracellular HBV DNA:
-
Viral DNA is extracted from the cell culture supernatant.
-
The amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
The IC50 value for the inhibition of HBV DNA replication is determined.
6. Quantification of Intracellular HBV DNA (including cccDNA):
-
Total DNA is extracted from the treated cells.
-
A specific digestion method (e.g., with plasmid-safe ATP-dependent DNase) can be employed to enrich for covalently closed circular DNA (cccDNA).
-
The levels of total intracellular HBV DNA and cccDNA are quantified by qPCR.
Mandatory Visualization
Caption: Experimental workflow for in vitro anti-HBV activity screening.
Caption: Postulated signaling pathway influenced by this compound in HBV.
Disclaimer: The signaling pathway diagram is a hypothetical model based on the known activities of related compounds, such as Alisol A 24-acetate, which has been shown to activate the AMPK pathway. The direct effect of this compound on this pathway in the context of HBV infection requires further experimental validation.
Conclusion and Future Directions
This compound demonstrates inhibitory activity against HBV antigen secretion in vitro, suggesting its potential as an anti-HBV agent. However, crucial data is currently lacking to fully assess its therapeutic potential. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons with standard-of-care drugs like Entecavir and Tenofovir are essential to determine its relative potency.
-
Activity Against Resistant Variants: Evaluating the efficacy of this compound against common lamivudine- and entecavir-resistant HBV mutants is critical for understanding its potential role in managing drug resistance.
-
Mechanism of Action: Elucidating the precise molecular mechanism by which this compound inhibits HBV antigen secretion and investigating its effects on the viral life cycle, particularly on cccDNA, is necessary.
-
In Vivo Efficacy: Preclinical studies in animal models of HBV infection are required to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.
-
Signaling Pathway Analysis: Investigating the direct impact of this compound on cellular signaling pathways, such as the AMPK/mTOR pathway, in HBV-infected hepatocytes will provide a deeper understanding of its mode of action.
References
A Comparative Analysis of the Proapoptotic Effects of Alisol F 24-acetate and Paclitaxel
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research, the quest for effective proapoptotic agents is paramount. This guide provides a detailed comparison of the proapoptotic effects of Alisol F 24-acetate, a natural triterpenoid, and paclitaxel (B517696), a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supported by experimental data.
I. Introduction
This compound, isolated from the rhizomes of Alisma orientale, has demonstrated proapoptotic activity and the ability to enhance the chemosensitivity of cancer cells.[1][2] Paclitaxel, a member of the taxane (B156437) family of drugs, is a cornerstone of chemotherapy regimens for various cancers, known for its potent ability to induce apoptosis by disrupting microtubule function.[3][4] This guide will compare the proapoptotic efficacy and underlying molecular mechanisms of these two compounds.
II. Quantitative Data Summary
The following tables summarize the proapoptotic effects of this compound and paclitaxel as reported in various studies. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, precluding a direct head-to-head comparison.
Table 1: Proapoptotic Effects of this compound
| Cell Line | Concentration(s) | Treatment Duration | Key Findings | Reference(s) |
| MCF-7/DOX (Doxorubicin-resistant human breast cancer) | 5, 10, 20 µM | 0.5, 1, 2, 3, 4 h | Promoted doxorubicin-induced early apoptosis in a time- and dose-dependent manner.[5] | |
| Caco-2 (Human colorectal adenocarcinoma) & MCF-7/DOX | 1 - 100 µM | 24 h | Significantly inhibited cell viability at 100 µM. |
Table 2: Proapoptotic Effects of Paclitaxel
| Cell Line | Concentration(s) | Treatment Duration | Key Findings | Reference(s) |
| Canine Mammary Gland Tumor Cells | 0.01, 0.1, 1 µM | 24 h | Inhibited cell viability and induced apoptosis. | |
| RIII Virus-Induced Mouse Breast Cancer | Equivalent to 20 mg/70 kg human dose | 1, 3, 6, 24 h | Induced apoptosis, with 99mTc-annexin V uptake peaking at 1-3 hours post-administration. | |
| Various Human Tumor Cell Lines | 10 or 20 nM | 48 h | Induced varying levels of apoptosis, which correlated with radiosensitization. |
III. Signaling Pathways
The proapoptotic mechanisms of this compound and paclitaxel involve distinct and overlapping signaling pathways.
This compound: The proapoptotic activity of this compound, particularly in multidrug-resistant cells, is linked to its ability to inhibit P-glycoprotein (P-gp), a key efflux pump. This inhibition leads to increased intracellular accumulation of co-administered chemotherapeutic drugs, thereby enhancing their cytotoxic effects. Furthermore, studies on related alisol compounds suggest the involvement of the PI3K/Akt/mTOR signaling pathway in mediating their apoptotic effects.
Paclitaxel: Paclitaxel's primary mechanism involves its binding to β-tubulin, which stabilizes microtubules and leads to cell cycle arrest in the G2/M phase. This mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the phosphorylation of the anti-apoptotic protein Bcl-2, disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3. Paclitaxel can also modulate other signaling pathways, including the PI3K/Akt and MAPK pathways, to induce apoptosis.
Visualizing the Pathways
Figure 1: Simplified signaling pathway of this compound enhancing chemosensitivity.
Figure 2: Key steps in the paclitaxel-induced intrinsic apoptotic pathway.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or paclitaxel for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Figure 3: General workflow for the MTT cell viability assay.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.
Figure 4: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
C. Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
V. Conclusion
Both this compound and paclitaxel demonstrate significant proapoptotic effects in cancer cells, albeit through different primary mechanisms. Paclitaxel is a well-established cytotoxic agent that directly induces apoptosis by disrupting microtubule dynamics. This compound shows promise, particularly in overcoming multidrug resistance by inhibiting P-gp, thereby enhancing the efficacy of other chemotherapeutic agents. Further research involving direct comparative studies in the same cancer cell lines is warranted to fully elucidate their relative potency and therapeutic potential. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the proapoptotic properties of these and other novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol F 24-Acetate: A Promising Agent to Counteract Doxorubicin Resistance in Breast Cancer Cells
For Immediate Release
A comprehensive analysis of preclinical data reveals the potential of Alisol F 24-acetate, a natural triterpenoid, to reverse doxorubicin (B1662922) resistance in breast cancer cell lines. This guide provides an objective comparison of its efficacy in doxorubicin-resistant versus sensitive cells, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Executive Summary
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. One of the key mechanisms is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, reducing their efficacy. This guide focuses on this compound and its ability to enhance the chemosensitivity of doxorubicin in resistant breast cancer cells. Studies show that this compound significantly increases the cytotoxic and apoptotic effects of doxorubicin in resistant MCF-7/DOX cells, primarily by inhibiting P-gp-mediated drug efflux. Notably, this sensitizing effect is not observed in the doxorubicin-sensitive parental MCF-7 cell line, highlighting its targeted action against chemoresistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound (referred to as ALI in the study) on doxorubicin (DOX) efficacy in sensitive (MCF-7) and resistant (MCF-7/DOX) human breast cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin with and without this compound
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) | Reversal Fold |
| MCF-7 | Doxorubicin alone | 0.85 | - | - |
| MCF-7/DOX | Doxorubicin alone | 43.5 | 51.2 | - |
| MCF-7/DOX | Doxorubicin + 5 µM this compound | 20.3 | - | 2.14 |
| MCF-7/DOX | Doxorubicin + 10 µM this compound | 11.2 | - | 3.88 |
| MCF-7/DOX | Doxorubicin + 20 µM this compound | 6.8 | - | 6.40 |
Data extracted from a study by Pan et al. (2016). The Resistance Index (RI) was calculated as the IC50 of MCF-7/DOX cells divided by the IC50 of MCF-7 cells. The Reversal Fold was calculated by dividing the IC50 of doxorubicin alone in MCF-7/DOX cells by the IC50 of doxorubicin in the presence of this compound.
Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis in MCF-7/DOX Cells
| Treatment | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 4 | 2.1 | 1.5 | 3.6 |
| 10 µM this compound | 4 | 3.2 | 1.8 | 5.0 |
| 1 µM Doxorubicin | 4 | 4.5 | 2.3 | 6.8 |
| 1 µM Doxorubicin + 10 µM this compound | 0.5 | 3.8 | 2.1 | 5.9 |
| 1 µM Doxorubicin + 10 µM this compound | 1 | 5.6 | 2.5 | 8.1 |
| 1 µM Doxorubicin + 10 µM this compound | 2 | 8.9 | 3.1 | 12.0 |
| 1 µM Doxorubicin + 10 µM this compound | 4 | 15.4 | 4.2 | 19.6 |
Data extracted from the same study, showing a time-dependent increase in apoptosis when this compound is combined with doxorubicin in resistant cells.
Table 3: Intracellular Accumulation of Doxorubicin in MCF-7 and MCF-7/DOX Cells
| Cell Line | Treatment | Relative Fluorescence Intensity |
| MCF-7 | 10 µM Doxorubicin | 100% (normalized) |
| MCF-7/DOX | 10 µM Doxorubicin | Lower than MCF-7 |
| MCF-7/DOX | 10 µM Doxorubicin + 5 µM this compound | Increased |
| MCF-7/DOX | 10 µM Doxorubicin + 10 µM this compound | Further Increased |
| MCF-7/DOX | 10 µM Doxorubicin + 20 µM this compound | Maximally Increased |
Qualitative summary based on fluorescence microscopy images from the study, indicating a dose-dependent increase in intracellular doxorubicin in resistant cells treated with this compound.
Mechanistic Insights and Visualizations
This compound reverses doxorubicin resistance primarily by inhibiting the function of the P-glycoprotein (P-gp) efflux pump. In resistant cells, P-gp is overexpressed and actively transports doxorubicin out of the cell, preventing it from reaching its nuclear target. This compound acts as a P-gp inhibitor, leading to increased intracellular accumulation of doxorubicin and subsequent cell death.
Caption: Mechanism of this compound in overcoming doxorubicin resistance.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in combination with doxorubicin in both sensitive and resistant cell lines.
Caption: General experimental workflow for assessing chemosensitizing agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described in the referenced study.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of doxorubicin, with or without non-toxic concentrations of this compound (5, 10, and 20 µM). Include wells with untreated cells as a control.
-
Incubation: Incubate the treated plates for 24 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37 °C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MCF-7/DOX cells in 6-well plates. Treat the cells with doxorubicin (1 µM) and this compound (10 µM), alone or in combination, for specified time points (e.g., 0.5, 1, 2, and 4 hours).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Intracellular Doxorubicin Accumulation Assay
-
Cell Seeding: Seed MCF-7 and MCF-7/DOX cells on coverslips in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with doxorubicin (10 µM) in the presence or absence of various concentrations of this compound (5, 10, and 20 µM) for a specified time (e.g., 2 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove extracellular doxorubicin.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Nuclear Staining: Stain the cell nuclei with a suitable nuclear stain (e.g., DAPI).
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Doxorubicin exhibits intrinsic red fluorescence.
-
Image Analysis: Capture images and analyze the intracellular and intranuclear fluorescence intensity of doxorubicin. Compare the fluorescence intensity between different treatment groups.
Conclusion
The available data strongly suggest that this compound is an effective chemosensitizer in doxorubicin-resistant breast cancer cells. Its ability to inhibit P-gp-mediated drug efflux leads to increased intracellular doxorubicin accumulation and enhanced apoptosis in resistant cells, restoring their sensitivity to the chemotherapeutic agent. These findings warrant further investigation into this compound as a potential adjuvant therapy to overcome multidrug resistance in cancer treatment.
Safety Operating Guide
Navigating the Disposal of Alisol F 24-acetate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Alisol F 24-acetate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a triterpenoid (B12794562) compound with noted biological activity, requires careful handling and disposal due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS), a comprehensive disposal plan must be formulated based on the known characteristics of similar compounds and general principles of hazardous waste management.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | A fully buttoned lab coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound and contaminated materials. This protocol is based on general guidelines for hazardous and cytotoxic waste.
-
Segregation: All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (gloves, etc.), must be segregated as hazardous waste. Do not mix this waste with non-hazardous laboratory trash.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include any known hazard warnings (e.g., "Toxic," "Cytotoxic").
-
Storage:
-
Store the hazardous waste container in a designated, secure satellite accumulation area that is at or near the point of generation.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Due to its potential cytotoxicity, high-temperature incineration is the recommended method of final disposal for this compound waste.
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound is designed to mitigate risks and ensure that all regulatory requirements are met, thereby fostering a safe and responsible laboratory environment.
References
Personal protective equipment for handling Alisol F 24-acetate
Essential Safety and Handling Guide for Alisol F 24-acetate
For Research Use Only.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling research chemicals and data extrapolated from the safety data sheet (SDS) of the closely related compound, Alisol A 24-acetate, due to the absence of a specific SDS for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective, chemical-resistant gloves (e.g., Nitrile) |
| Skin and Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with handling this compound.
1. Preparation:
- Ensure adequate ventilation in the work area. A chemical fume hood is recommended.
- Verify that a safety shower and eye wash station are accessible.[1]
- Assemble all necessary PPE and ensure it is in good condition.
- Have appropriate spill cleanup materials readily available.
2. Handling:
- Avoid inhalation, and contact with eyes and skin.[1]
- Prevent the formation of dust and aerosols.[1]
- Do not eat, drink, or smoke in the handling area.[1]
- Wash hands thoroughly after handling the compound.[1]
3. In Case of Exposure:
- If on skin: Wash with plenty of soap and water.[1]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- If inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
- In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
This includes unused product, contaminated PPE, and any materials used for spill cleanup.
-
-
Disposal Procedure:
-
Dispose of the waste container in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
